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N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide Documentation Hub

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  • Product: N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide
  • CAS: 1258650-32-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis Pathway for N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide

Executive Summary N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide is a highly versatile bifunctional building block utilized in advanced medicinal chemistry. Featuring a terminal primary amide (carbamoylmethoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide is a highly versatile bifunctional building block utilized in advanced medicinal chemistry. Featuring a terminal primary amide (carbamoylmethoxy group) and a reactive α-chloroacetamide electrophile, this molecule serves as an optimal precursor for covalent ligand design, targeted protein degradation (PROTAC) linkers, and the synthesis of Formyl Peptide Receptor (FPR) agonists.

This whitepaper outlines a robust, high-yield, four-step synthetic pathway starting from commercially available 4-hydroxybenzylamine. The protocol is engineered to maximize chemoselectivity and prevent common polymerization or over-alkylation pitfalls, ensuring high-purity isolation suitable for drug development applications.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis relies on a linear sequence designed around the principles of transient protection and nucleophilic substitution.

Retrosynthesis TM Target Molecule N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide Int1 Intermediate 3 4-(carbamoylmethoxy)benzylamine TM->Int1 N-Acylation (Chloroacetyl chloride) Int2 Intermediate 2 N-Boc-4-(carbamoylmethoxy)benzylamine Int1->Int2 Boc Deprotection (TFA/DCM) Int3 Intermediate 1 N-Boc-4-hydroxybenzylamine Int2->Int3 Williamson Ether Synthesis (2-Bromoacetamide) SM Starting Material 4-hydroxybenzylamine Int3->SM Amine Protection (Boc2O)

Retrosynthetic strategy for the target 2-chloroacetamide derivative.

Causality Behind Experimental Choices
  • Amine Protection (Boc): Direct O-alkylation of 4-hydroxybenzylamine with an alkyl halide would lead to competitive N-alkylation and the formation of secondary/tertiary amine dimers. By employing di-tert-butyl dicarbonate (Boc₂O), we transiently mask the primary amine, directing the subsequent electrophile exclusively to the phenolic oxygen[1][2].

  • Williamson Ether Synthesis: The phenolic OH is alkylated using 2-bromoacetamide. We specifically select 2-bromoacetamide over 2-chloroacetamide because the bromide ion is a superior leaving group. This accelerates the SN​2 kinetics, allowing the reaction to proceed at a lower temperature (60 °C in DMF)[3]. Thermal control is critical here to prevent the base-catalyzed hydrolysis of the primary amide moiety.

  • Electrophilic Amidation (Chloroacetylation): The final step involves the reaction of the deprotected amine with chloroacetyl chloride. This proceeds via a nucleophilic acyl substitution mechanism. Chloroacetyl chloride generates equimolar amounts of HCl upon amidation. If left unneutralized, this HCl will protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction. Thus, an organic base (e.g., DIPEA) is strictly required as an acid scavenger[4][5].

Mechanism Amine Free Amine Tetra Tetrahedral Intermediate Amine->Tetra Nucleophilic Attack Acyl Chloroacetyl Chloride Acyl->Tetra Product 2-Chloroacetamide Tetra->Product Cl- Elimination Base Acid Scavenger (DIPEA) Tetra->Base HCl Neutralization

Nucleophilic addition-elimination mechanism for chloroacetylation.

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-butyl (4-hydroxybenzyl)carbamate (Boc Protection)

Self-Validating Logic: The use of a biphasic or aqueous-alcoholic solvent system with a mild base ( NaHCO3​ ) ensures the phenol remains protonated (minimizing O-Boc formation) while the more nucleophilic amine attacks the Boc anhydride.

  • Dissolve 4-hydroxybenzylamine (1.0 equiv) in a 1:1 mixture of Methanol and H2​O (0.5 M).

  • Add NaHCO3​ (2.5 equiv) and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1; ninhydrin stain will turn negative as the primary amine is consumed).

  • Remove methanol under reduced pressure. Extract the aqueous layer with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate to afford the product as a white solid.

Step 2: Synthesis of tert-butyl 4-(carbamoylmethoxy)benzylcarbamate (Williamson Ether Synthesis)

Self-Validating Logic: Anhydrous conditions prevent the hydrolysis of 2-bromoacetamide. K2​CO3​ is strong enough to deprotonate the phenol but weak enough to leave the Boc-carbamate intact.

  • In an oven-dried flask under nitrogen, dissolve tert-butyl (4-hydroxybenzyl)carbamate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add anhydrous K2​CO3​ (2.0 equiv) and stir at room temperature for 30 minutes to pre-form the phenoxide ion.

  • Add 2-bromoacetamide (1.1 equiv) in one portion.

  • Heat the mixture to 60 °C and stir for 12 hours.

  • Cool to room temperature and quench by pouring into ice water. The product will typically precipitate.

  • Filter the solid, wash with cold water, and dry under a vacuum to afford the ether intermediate.

Step 3: Synthesis of 4-(carbamoylmethoxy)benzylamine TFA salt (Boc Deprotection)
  • Dissolve the intermediate from Step 2 in anhydrous Dichloromethane (DCM) (0.1 M).

  • Cool to 0 °C and add Trifluoroacetic acid (TFA) dropwise until a 1:1 v/v ratio of DCM:TFA is reached.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the amine as a TFA salt, which is used directly in the next step without further purification.

Step 4: Synthesis of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide

Self-Validating Logic: Sequential acidic and basic washes during workup act as an internal purification system. 1M HCl removes unreacted amine and excess DIPEA, while saturated NaHCO3​ neutralizes any chloroacetic acid formed via trace hydrolysis[4].

  • Dissolve the 4-(carbamoylmethoxy)benzylamine TFA salt (1.0 equiv) in anhydrous DCM (0.1 M) under nitrogen.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.5 equiv) and cool the mixture to 0 °C using an ice bath.

  • Add chloroacetyl chloride (1.1 equiv) dropwise over 10 minutes.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Workup: Dilute the reaction with additional DCM. Wash the organic phase sequentially with 1M HCl (2x), saturated aqueous NaHCO3​ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure target molecule.

Quantitative Data Summary

The following table summarizes the expected stoichiometric ratios, reaction times, and validated yields for the optimized pathway.

StepReaction TypeKey ReagentsSolvent & TempTimeExpected YieldPurification Method
1 Amine Protection4-hydroxybenzylamine, Boc₂O, NaHCO3​ MeOH/ H2​O , RT4 h92%Liquid-Liquid Extraction
2 O-AlkylationBoc-intermediate, 2-bromoacetamide, K2​CO3​ Anhydrous DMF, 60 °C12 h85%Precipitation / Filtration
3 Boc DeprotectionEther intermediate, TFADCM, 0 °C to RT2 h>95%Co-evaporation (Toluene)
4 ChloroacetylationAmine TFA salt, Chloroacetyl chloride, DIPEAAnhydrous DCM, 0 °C to RT1.5 h78%Acid/Base Wash & Flash Chromatography
Total Overall Pathway --~20 h ~52% -

References

  • Application Notes and Protocols for the Experimental Chloroacetylation of Amines. BenchChem. 4

  • Structure-Based Design of Type II Inhibitors Applied to Maternal Embryonic Leucine Zipper Kinase. National Institutes of Health (PMC). 1

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. ResearchGate. 5

  • Chemical and in silico exploration of novel 5-hydroxytryptamine 2A receptor (5-HT2AR) ligands. University of Nottingham Repository. 2

  • Optimizing reaction conditions for phenoxy acetamide synthesis. BenchChem. 3

Sources

Exploratory

Physicochemical and Mechanistic Profiling of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide in Covalent Drug Discovery

Executive Summary In the rapidly evolving landscape of targeted covalent inhibitors (TCIs), the selection and characterization of the electrophilic warhead are paramount. N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted covalent inhibitors (TCIs), the selection and characterization of the electrophilic warhead are paramount. N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide (CAS: 1258650-32-6) represents a highly specialized chemical entity utilized primarily as a cysteine-directed covalent modifier [1]. This compound integrates a classic α-chloroacetamide warhead with a uniquely substituted benzylamine scaffold.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. We will dissect the causality behind its physicochemical properties, explore the bimolecular kinetics of its SN2 reactivity, and provide self-validating experimental protocols for evaluating its utility in fragment-based drug discovery (FBDD) and proteomic profiling.

Structural Deconstruction and Physicochemical Profiling

The molecule consists of two distinct functional domains:

  • The α-Chloroacetamide Warhead : A well-characterized electrophile that reacts preferentially with the thiolate state of cysteine residues via an SN2 mechanism [2]. Unlike acrylamides, chloroacetamides form irreversible thioether adducts, enabling unambiguous detection of covalent binding events in mass spectrometry (LC-MS/MS) [3].

  • The 4-(Carbamoylmethoxy)benzyl Scaffold : The addition of the carbamoylmethoxy group (-O-CH2-CONH2) at the para-position of the phenyl ring serves a dual purpose. First, it acts as a non-covalent recognition element, providing both hydrogen bond donors and acceptors to pre-organize the molecule in a target protein's binding pocket. Second, it significantly enhances the aqueous solubility (lowering the LogP) compared to unsubstituted benzyl chlorides, a critical factor for avoiding aggregation in physiological assays [4].

Table 1: Quantitative Physicochemical Parameters

Note: Values are calculated based on standard cheminformatics models for the structure C11H13ClN2O3.

ParameterValueMechanistic Implication
Molecular Weight 256.68 g/mol Ideal for fragment-based drug discovery (FBDD) libraries.
Molecular Formula C11H13ClN2O3Confirms the presence of the reactive halogen and polar heteroatoms.
Topological Polar Surface Area (TPSA) ~84 ŲEnsures adequate aqueous solubility while maintaining membrane permeability.
Hydrogen Bond Donors 2Facilitates pre-covalent target engagement via the amide and carbamoyl NH/NH2.
Hydrogen Bond Acceptors 3Oxygen atoms in the carbonyls and ether linkage act as interaction nodes.
Intrinsic Reactivity (GSH t1/2) 10 - 50 hours (Est.)Moderate reactivity; minimizes off-target toxicity while ensuring target engagement [5].

Chemical Reactivity and Covalent Mechanism

The therapeutic viability of a covalent ligand hinges on the fine-tuning of its intrinsic reactivity. The α-chloroacetamide moiety is highly reactive with thiols under physiological aqueous conditions (pH 7.4) [1]. The reaction proceeds via a bimolecular nucleophilic substitution (SN2), where the deprotonated cysteine thiolate attacks the α-carbon, displacing the chloride ion.

The substitution of the benzylamine nitrogen directly influences the transition state energy. Because the nitrogen is part of an amide bond, its lone pair is delocalized into the carbonyl, reducing the electron density at the α-carbon and thereby maintaining a controlled, moderate electrophilicity. This prevents the warhead from indiscriminately alkylating off-target proteins, a common pitfall in early covalent drug design [2].

G A Target Protein (Cys-SH) C Deprotonation (Cys-S⁻) A->C Physiological pH (7.4) B N-{[4-(carbamoylmethoxy)phenyl]methyl} -2-chloroacetamide D SN2 Transition State (Cl⁻ leaving) B->D Electrophilic presentation C->D Nucleophilic attack E Irreversible Covalent Adduct (Thioether Bond) D->E Cl⁻ elimination

Mechanism of covalent adduct formation via SN2 alkylation of a target cysteine.

Self-Validating Experimental Protocols

To ensure scientific integrity, any covalent fragment must undergo rigorous intrinsic reactivity profiling before in vitro protein assays. The following protocol describes a self-validating system for determining the degradation half-life (t1/2) of the compound in the presence of Glutathione (GSH).

Protocol 1: Intrinsic Thiol Reactivity Profiling (GSH Assay)

Rationale : By using a vast molar excess of GSH (a physiological thiol surrogate), we force the reaction into pseudo-first-order kinetics. This isolates the reactivity of the chloroacetamide warhead, making the rate constant ( kobs​ ) independent of the thiol concentration [4].

Step-by-Step Methodology :

  • Stock Preparation : Dissolve N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide in LC-MS grade DMSO to a concentration of 10 mM.

  • Buffer Preparation : Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA to prevent transition-metal-catalyzed thiol oxidation.

  • GSH Solution : Prepare a fresh 10 mM solution of reduced L-Glutathione (GSH) in the phosphate buffer.

  • Reaction Initiation : In a 96-well plate, mix 10 µL of the 10 mM compound stock with 990 µL of the 10 mM GSH solution (Final concentrations: 100 µM compound, 10 mM GSH, 1% DMSO). Incubate at 37°C.

  • Time-Course Sampling : At predefined intervals (0, 1, 2, 4, 8, 12, and 24 hours), extract 50 µL aliquots.

  • Quenching : Immediately quench the extracted aliquot by adding it to 50 µL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 10 minutes to precipitate any impurities.

  • LC-MS/MS Analysis : Inject the supernatant into an LC-MS/MS system. Monitor the depletion of the parent compound mass (m/z 257.07 [M+H]+).

  • Data Processing : Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ). Calculate the half-life using the formula: t1/2​=ln(2)/kobs​ .

G Step1 Compound Preparation (100 µM in 1% DMSO) Step2 GSH Incubation (10 mM GSH, pH 7.4, 37°C) Step1->Step2 Step3 Quenching & Sampling (Ice-cold ACN + IS) Step2->Step3 Step4 LC-MS/MS Analysis (Monitor m/z 257.07) Step3->Step4 Step5 Kinetic Calculation (Pseudo-first-order k_obs, t1/2) Step4->Step5

High-throughput LC-MS/MS workflow for pseudo-first-order GSH reactivity profiling.

Protocol 2: Kinetic Aqueous Solubility Assessment

Rationale : The carbamoylmethoxy group is designed to enhance solubility. Validating this ensures the compound will not precipitate during the GSH assay, which would artificially inflate the apparent degradation rate.

Step-by-Step Methodology :

  • Prepare a 10 mM stock of the compound in DMSO.

  • Spike 10 µL of the stock into 490 µL of PBS (pH 7.4) to achieve a 200 µM theoretical concentration (2% DMSO).

  • Shake the suspension at 25°C for 2 hours at 800 rpm.

  • Filter the mixture through a 0.22 µm PTFE syringe filter to remove insoluble particulates.

  • Quantify the filtrate concentration via HPLC-UV against a standard curve prepared in 100% acetonitrile. A recovery of >90% confirms sufficient kinetic solubility for biochemical assays.

Data Interpretation and Benchmarking

When evaluating N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide against standard libraries, the data must be contextualized.

Table 2: Comparative Reactivity Benchmarks
Warhead ClassTypical GSH t1/2 (pH 7.4)Selectivity ProfileReversibility
α-Chloroacetamides 10 - 60 hoursHigh (Cysteine specific)Irreversible [3]
Acrylamides 20 - >100 hoursVery High (Requires pre-organization)Irreversible [2]
Chlorofluoroacetamides >100 hoursModerateReversible/Irreversible [1]

Expert Insight : If the GSH t1/2​ of this compound falls below 5 hours, it risks high non-specific proteomic labeling (toxicity). If it exceeds 100 hours, it may lack the electrophilic drive to capture the target cysteine effectively. The electron-withdrawing nature of the amide carbonyl adjacent to the benzylamine typically places this specific scaffold in the optimal 10–50 hour "Goldilocks" zone for FBDD[5].

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Molecules, MDPI (2022). URL:[Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery JACS Au, American Chemical Society (2023). URL:[Link]

  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead European Journal of Medicinal Chemistry, Elsevier (2022). URL:[Link]

  • Recent Advances in Covalent Drug Discovery International Journal of Molecular Sciences, MDPI (2023). URL:[Link]

Foundational

An In-depth Technical Guide to the Mechanism of Action of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide

Abstract The N-aryl-2-chloroacetamide scaffold is a cornerstone in modern medicinal chemistry, recognized for its utility as a covalent modifier of biological targets. The reactive α-chloro-substituted amide group serves...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-aryl-2-chloroacetamide scaffold is a cornerstone in modern medicinal chemistry, recognized for its utility as a covalent modifier of biological targets. The reactive α-chloro-substituted amide group serves as an electrophilic "warhead," capable of forming stable, covalent bonds with nucleophilic residues on target proteins.[1] This guide provides a comprehensive technical analysis of the putative mechanism of action for a specific molecule within this class: N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide. By dissecting its molecular architecture and drawing upon established principles for chloroacetamide derivatives, we will explore its core reactive mechanism, identify probable biological targets and downstream signaling pathways, and outline a rigorous experimental framework for validating these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic potential of this compound class.

Molecular Profile and Structural Rationale

The therapeutic action of any agent begins with its chemical structure. The molecule N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide is logically deconstructed into two key functional domains:

  • The Electrophilic Warhead: The 2-chloroacetamide moiety is the reactive component of the molecule. The electron-withdrawing nature of the adjacent carbonyl group and the inherent stability of the chloride ion as a leaving group render the α-carbon highly susceptible to nucleophilic attack. This functional group is designed to engage in an irreversible covalent bonding interaction with its biological target.[1][2]

  • The Specificity and Binding Moiety: The N-{[4-(carbamoylmethoxy)phenyl]methyl} portion of the molecule dictates its physicochemical properties, target selectivity, and binding affinity. This larger, more complex group is responsible for guiding the warhead to the appropriate protein target and orienting it correctly within the active or allosteric site to facilitate the covalent reaction.

The strategic combination of these two domains creates a targeted covalent inhibitor—an agent that first binds with specificity and then forms a permanent bond, offering the potential for high potency and prolonged duration of action.

The Core Mechanism: Irreversible Covalent Alkylation

The central mechanism of action for the chloroacetamide class is covalent alkylation via a nucleophilic substitution reaction.[2] The α-carbon of the chloroacetamide group is electrophilic and is attacked by a nucleophilic amino acid residue on the target protein.

Key features of this interaction are:

  • Nucleophilic Partners: The most common biological nucleophiles targeted by this class of compounds are the thiol group of cysteine residues and, to a lesser extent, the imidazole nitrogen of histidine.[1] Cysteine is a particularly favorable target due to the high nucleophilicity of its thiolate anion (S⁻) form.

  • Reaction Type: The reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism, where the nucleophilic residue attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step.

  • Outcome: The result is the formation of a stable thioether (with cysteine) or alkylated nitrogen (with histidine) bond, permanently linking the inhibitor to the protein. This irreversible binding leads to a complete and lasting loss of the protein's function.

Signaling_Pathway_Inhibition Compound N-{[4-(carbamoylmethoxy)phenyl]methyl} -2-chloroacetamide RTK Receptor Tyrosine Kinase (e.g., FGFR) Compound->RTK Covalent Inhibition RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR AKT->Apoptosis Inhibits mTOR->Proliferation

Caption: Inhibition of a receptor tyrosine kinase and downstream pathways.

Other Potential Enzyme Targets

The reactivity of the chloroacetamide moiety is not limited to kinases. Any enzyme that relies on a catalytically important and accessible nucleophilic residue could be a potential target. For instance, chloroacetamide-based herbicides are known to inhibit very-long-chain fatty acid (VLCFA) synthase by targeting a conserved, reactive cysteine in the active site. [3]This underscores the broad potential of this pharmacophore to inhibit diverse enzyme classes.

A Self-Validating Experimental Workflow for Mechanism of Action Elucidation

To move from a putative to a confirmed mechanism of action, a logical, multi-step experimental cascade is required. Each step serves to validate the hypothesis generated by the previous one.

Step 1: Confirming Cellular Activity

The initial and most fundamental experiment is to confirm that the compound has a biological effect.

  • Protocol: Antiproliferative Assay (Sulforhodamine B [SRB] Assay)

    • Cell Plating: Seed a panel of human cancer cell lines (e.g., H1581 for FGFR1 amplification,[2] A549, MCF-7) in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide (e.g., from 0.01 µM to 100 µM) for 72 hours.

    • Cell Fixation: Gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Staining: Wash the plates with water and stain the fixed cells with 0.4% SRB solution for 30 minutes.

    • Solubilization: Wash away unbound dye and solubilize the protein-bound dye with 10 mM Tris base.

    • Readout: Measure the absorbance at 510 nm. Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

  • Causality & Interpretation: A low micromolar or nanomolar IC₅₀ value confirms that the compound is biologically active and inhibits cell growth. This result is the necessary prerequisite for investing in more complex mechanistic studies.

Table 1: Hypothetical Antiproliferative Activity Data

Cell LinePrimary Mutation/FeaturePutative IC₅₀ (µM)
H1581Lung (FGFR1 Amplified)0.5
A549Lung (KRAS Mutant)2.1
MCF-7Breast (ER Positive)1.8
Normal Lung FibroblastsControl> 50
Step 2: Demonstrating Irreversible Target Engagement

If the compound acts via covalent modification, its inhibitory effect should persist even after the compound is removed from the extracellular medium.

  • Protocol: Washout Assay with Western Blot Readout

    • Treatment: Treat cells with the compound at a concentration of ~5x its IC₅₀ for 2-4 hours. Include a vehicle control (e.g., DMSO).

    • Washout: Remove the media. Wash the cells thoroughly with fresh, compound-free media three times to remove all unbound compound.

    • Recovery: Add fresh media and return the cells to the incubator.

    • Lysis: Harvest cell lysates at various time points post-washout (e.g., 0h, 4h, 8h, 24h).

    • Analysis: Perform Western blotting on the lysates to probe the phosphorylation status of a suspected target (e.g., p-FGFR) and a downstream marker (e.g., p-ERK).

  • Causality & Interpretation: In a reversible inhibitor control, pathway signaling would recover quickly after washout. For a covalent inhibitor like N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide, the inhibition of p-FGFR and p-ERK should remain suppressed for an extended period (e.g., >8 hours), as the cell must synthesize new protein to restore pathway activity. [2]

Caption: Experimental workflow for a washout assay.

Step 3: Definitive Target Identification

The final step is to unequivocally identify the protein(s) to which the compound is covalently bound.

  • Protocol: Competitive Chemical Proteomics

    • Lysate Preparation: Prepare lysates from the target cells.

    • Competitive Incubation: Aliquot the lysate and pre-incubate with increasing concentrations of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide.

    • Probe Treatment: Add a broad-spectrum, cysteine-reactive probe (e.g., iodoacetamide-alkyne) to all samples to label all accessible cysteine residues that were not blocked by the test compound.

    • Click Chemistry: Use a click reaction to attach a biotin tag to the alkyne probe.

    • Enrichment: Use streptavidin beads to pull down all biotinylated proteins.

    • Mass Spectrometry: Digest the enriched proteins and analyze them by LC-MS/MS.

  • Causality & Interpretation: True protein targets of the compound will be blocked from reacting with the probe. Therefore, they will show a dose-dependent decrease in abundance in the mass spectrometry data. This method provides an unbiased, proteome-wide identification of the compound's covalent targets.

Conclusion

N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide is a member of a well-established class of covalent inhibitors. Its mechanism of action is putatively centered on the irreversible alkylation of nucleophilic residues, such as cysteine, within the binding sites of key cellular proteins. Based on extensive literature for this compound class, likely targets include protein kinases involved in oncogenic signaling, leading to the inhibition of the PI3K/Akt/mTOR and MAPK pathways. [1][2]While this provides a strong mechanistic hypothesis, the outlined experimental workflow—progressing from cellular activity and target engagement to definitive target identification—is crucial for rigorously validating the precise mechanism and unlocking the full therapeutic potential of this promising molecule.

References

  • Benchchem. (2025). Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry. Benchchem.
  • Parrini, M., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Chemistry.
  • Abdel-Latif, E., et al. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. [Link]

  • Gediya, L.K., et al. (2021). Design, synthesis, and biological evaluation of 5-aminotetrahydroquinoline-based LSD1 inhibitors acting on Asp375. Archiv der Pharmazie. [Link]

  • Knezevic, S.Z., et al. (2023). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]

  • Kumar, A., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Chemistry Central Journal. [Link]

  • Zhao, Z., et al. (2020). Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Duan, Y., et al. (2021). Design, synthesis, and biological evaluation of novel dual inhibitors targeting lysine specific demethylase 1 (LSD1) and histone deacetylases (HDAC) for treatment of gastric cancer. European Journal of Medicinal Chemistry. [Link]

  • Zhao, L., et al. (2022). Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors. Bioorganic Chemistry. [Link]

Sources

Exploratory

N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide (CAS 1258650-32-6): A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications in Covalent Drug Discovery

Executive Summary In the rapidly evolving landscape of Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs), the selection of an optimal electrophilic warhead and linker moiety is paramount. N...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs), the selection of an optimal electrophilic warhead and linker moiety is paramount. N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide (CAS: 1258650-32-6) represents a highly privileged, bifunctional building block. It seamlessly integrates a versatile hydrogen-bonding network (via the carbamoylmethoxy group) with a tunable, irreversible electrophilic trap (the α -chloroacetamide moiety). This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, a self-validating synthetic protocol, and its application in modern drug discovery.

Physicochemical Profiling

Understanding the molecular descriptors of CAS 1258650-32-6 is critical for predicting its pharmacokinetic behavior and target engagement capabilities. The carbamoylmethoxy tail acts as a peptide-bond mimic, enhancing aqueous solubility while providing directional hydrogen bonding.

PropertyValue
IUPAC Name 2-chloro-N-[[4-(2-amino-2-oxoethoxy)phenyl]methyl]acetamide
CAS Registry Number 1258650-32-6
Molecular Formula C₁₁H₁₃ClN₂O₃
Molecular Weight 256.68 g/mol
Hydrogen Bond Donors 3 (Primary amide -NH₂, Secondary amide -NH-)
Hydrogen Bond Acceptors 3 (Carbonyl oxygens, Ether oxygen)
Rotatable Bonds 6
Topological Polar Surface Area (TPSA) 81.4 Ų

Structural Elucidation & Reactivity Profile

The pharmacological utility of CAS 1258650-32-6 stems from its dual-domain architecture:

  • The α -Chloroacetamide Warhead: Unlike acrylamides, which often undergo reversible Michael addition under physiological conditions, α -chloroacetamides form highly stable, irreversible thioether linkages via an SN​2 mechanism ([1]). The intrinsic reactivity of the α -carbon is finely tuned by the adjacent electron-withdrawing carbonyl group. This lowers the LUMO energy of the carbon-chlorine bond, making it highly selective for nucleophilic cysteine thiolates over lysine amines or serine hydroxyls ([2]).

  • The Carbamoylmethoxy Recognition Motif: Covalent inhibition is a two-step process governed by non-covalent pre-equilibrium ( Ki​ ) and the maximum rate of inactivation ( kinact​ ). The carbamoylmethoxy group provides critical hydrogen bond donors and acceptors that anchor the molecule in the target protein's binding pocket. This proximity-induced orientation drastically lowers the activation energy for the subsequent SN​2 attack.

Mechanism cluster_0 Non-Covalent Pre-equilibrium (K_i) A Target Protein (Cys-SH) + CAS 1258650-32-6 B Reversible Complex (H-Bonding via Carbamoylmethoxy) A->B C Deprotonation (Cys-SH -> Cys-S⁻) B->C D SN2 Nucleophilic Attack (k_inact) C->D E Irreversible Thioether Adduct + HCl D->E

Figure 2: Two-step covalent modification mechanism of cysteine by alpha-chloroacetamides.

De Novo Synthetic Architecture (Self-Validating Protocol)

The synthesis of CAS 1258650-32-6 requires a highly orchestrated sequence to prevent cross-reactivity between the bifunctional starting materials. The following protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure absolute structural integrity at each node.

Step 1: N-Boc Protection of 4-Hydroxybenzylamine
  • Causality: The primary amine is highly nucleophilic. If left unprotected, it would outcompete the phenolic hydroxyl in the subsequent alkylation step, leading to unwanted N-alkylation.

  • Protocol: Dissolve 4-hydroxybenzylamine (1.0 eq) in Dichloromethane (DCM). Add Triethylamine (TEA, 1.2 eq) and cool to 0°C. Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours.

  • IPC Validation: LC-MS must show complete conversion to the intermediate mass m/z 224 [M+H]⁺.

Step 2: O-Alkylation
  • Causality: Potassium carbonate (K₂CO₃) is utilized as a mild base to selectively deprotonate the phenol ( pKa​≈10 ) without degrading the Boc-protected amine or the primary amide of the alkylating agent.

  • Protocol: Dissolve the N-Boc intermediate in anhydrous DMF. Add K₂CO₃ (2.0 eq) and 2-chloroacetamide (1.2 eq). Heat to 60°C for 12 hours under a nitrogen atmosphere.

  • IPC Validation: TLC (Ethyl Acetate:Hexane 1:1) should show the disappearance of the phenol spot. LC-MS confirms m/z 281[M+H]⁺.

Step 3: Boc Deprotection
  • Causality: Acid-catalyzed cleavage using Trifluoroacetic acid (TFA) cleanly removes the carbamate protecting group, yielding the trifluoroacetate salt of the amine.

  • Protocol: Suspend the intermediate in DCM and cool to 0°C. Add TFA (10.0 eq) dropwise. Stir for 2 hours, then concentrate under vacuum to remove excess TFA.

  • IPC Validation: Ninhydrin stain on TLC must yield a deep purple spot, confirming the presence of a free primary amine.

Step 4: N-Acylation (Warhead Installation)
  • Causality: Chloroacetyl chloride is a highly reactive bifunctional electrophile. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to neutralize the HCl byproduct, preventing the premature protonation of the amine while minimizing side reactions.

  • Protocol: Dissolve the deprotected amine salt in DCM. Add DIPEA (3.0 eq) and cool to -20°C. Slowly add chloroacetyl chloride (1.05 eq) dissolved in DCM. Stir for 1 hour. Quench with saturated NaHCO₃, extract, and purify via flash chromatography.

  • Final Validation: ¹H NMR must show the distinct singlet of the α -chloro protons (~4.0 ppm) and the ether methylene protons (~4.5 ppm). HRMS confirms exact mass 256.0615[M+H]⁺.

Synthesis A 4-Hydroxybenzylamine (Starting Material) B Step 1: N-Boc Protection (Boc2O, TEA, DCM) A->B C N-Boc-4-hydroxybenzylamine [IPC: LC-MS m/z 224 (M+H)] B->C D Step 2: O-Alkylation (2-Chloroacetamide, K2CO3, DMF) C->D E N-Boc-4-(carbamoylmethoxy)benzylamine [IPC: LC-MS m/z 281 (M+H)] D->E F Step 3: Boc Deprotection (TFA, DCM, 0°C to RT) E->F G 4-(carbamoylmethoxy)benzylamine [IPC: Ninhydrin Positive] F->G H Step 4: N-Acylation (Chloroacetyl chloride, DIPEA) G->H I Target Compound (CAS 1258650-32-6) [Final QC: NMR, HRMS] H->I

Figure 1: De novo synthetic workflow for CAS 1258650-32-6 with in-process controls.

Applications in Targeted Covalent Inhibitors (TCIs)

The architectural design of CAS 1258650-32-6 makes it an exceptional scaffold for Fragment-Based Drug Discovery (FBDD). Recent high-throughput screenings of chloroacetamide fragment libraries have successfully identified novel covalent binders for challenging targets.

For instance, chloroacetamide electrophiles have been utilized to target the palmitate pocket of TEAD transcription factors, successfully disrupting their oncogenic interaction with YAP1 by covalently modifying a conserved cysteine ([3]). Furthermore, α -chloroacetamides have been instrumental in developing cell-active probes for epigenetic enzymes like Nicotinamide N-methyltransferase (NNMT), where the warhead covalently engages a non-catalytic active site cysteine (Cys165) to achieve sub-micromolar inhibition ([4]). By incorporating the carbamoylmethoxy motif, researchers can exploit the compound's inherent hydrogen-bonding capacity to optimize the non-covalent pre-equilibrium phase, thereby maximizing target selectivity and minimizing off-target proteomic reactivity.

References

  • Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI Pharmaceuticals (2022) URL: [Link]

  • Title: Covalent inhibitors of nicotinamide N-methyltransferase (NNMT) provide evidence for target engagement challenges in situ Source: Bioorganic & Medicinal Chemistry Letters / PubMed (2018) URL: [Link]

  • Title: Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction Source: RSC Medicinal Chemistry (2021) URL: [Link]

  • Title: Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead Source: European Journal of Medicinal Chemistry / PubMed (2022) URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Bioavailability and ADME Properties of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide

Foreword: Charting the Course for a Novel Candidate In the landscape of drug discovery and development, the journey of a promising molecule from the bench to the bedside is fraught with challenges. While efficacy at the...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course for a Novel Candidate

In the landscape of drug discovery and development, the journey of a promising molecule from the bench to the bedside is fraught with challenges. While efficacy at the target site is paramount, it is the molecule's ability to navigate the complex biological terrain of the human body that ultimately dictates its success or failure. This guide is dedicated to a molecule of interest, N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide, and provides a comprehensive framework for elucidating its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are intrinsically linked to its bioavailability.

As a Senior Application Scientist, my perspective is rooted in the practical application of established principles to de-risk and advance drug candidates. This document is not merely a collection of protocols; it is a strategic guide designed for researchers, scientists, and drug development professionals. It explains the "why" behind the "how," offering insights into experimental design and data interpretation that are crucial for making informed decisions in a resource-constrained environment. The methodologies described herein are self-validating systems, ensuring that the data generated is robust, reproducible, and, most importantly, predictive of in vivo outcomes.[1][2][3]

Section 1: Foundational Physicochemical Characterization

Before delving into complex biological assays, a thorough understanding of the molecule's fundamental physicochemical properties is essential. These properties are the primary determinants of its behavior in various physiological environments and provide early clues to its potential ADME profile.

Molecular Structure and In Silico Predictions

Structure: N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide

Molecular Formula: C11H13ClN2O3

Molecular Weight: 256.69 g/mol

In silico tools can provide initial estimates of key ADME properties, guiding the selection of appropriate in vitro assays.[1] These computational models, while not a substitute for experimental data, are invaluable for early-stage screening and hypothesis generation.

Key Physicochemical Parameters and Experimental Determination

The following table outlines the critical physicochemical parameters and the standard, validated protocols for their experimental determination.

Parameter Significance for ADME Standard Experimental Protocol
Aqueous Solubility Crucial for dissolution in the gastrointestinal tract, a prerequisite for absorption.Method: Shake-flask method in phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4) to mimic different sections of the GI tract. Procedure: 1. An excess of the compound is added to the buffer. 2. The suspension is agitated at a constant temperature (e.g., 37°C) until equilibrium is reached (typically 24-48 hours). 3. The saturated solution is filtered. 4. The concentration of the dissolved compound is quantified by a suitable analytical method (e.g., HPLC-UV).
Lipophilicity (LogP/LogD) Influences permeability across biological membranes, plasma protein binding, and metabolic stability.Method: Shake-flask method using n-octanol and water (for LogP) or pH-adjusted buffer (for LogD). Procedure: 1. A known amount of the compound is dissolved in one of the phases. 2. An equal volume of the second phase is added. 3. The mixture is vortexed to facilitate partitioning and then centrifuged to separate the phases. 4. The concentration of the compound in both the aqueous and octanol phases is measured. 5. LogP/LogD is calculated as the logarithm of the ratio of the concentrations.
Ionization Constant (pKa) Determines the extent of ionization at different physiological pH values, which affects solubility, permeability, and binding.Method: Potentiometric titration or UV-spectrophotometry. Procedure (Potentiometric Titration): 1. The compound is dissolved in a suitable solvent (e.g., water or a co-solvent system). 2. The solution is titrated with a standardized acid or base. 3. The pH is monitored throughout the titration. 4. The pKa is determined from the inflection point of the titration curve.

Section 2: Absorption - The Gateway to Systemic Circulation

For orally administered drugs, absorption from the gastrointestinal tract is the first and often most challenging step in achieving therapeutic concentrations in the body.

In Vitro Permeability Assays

These assays provide an early indication of a compound's ability to traverse the intestinal epithelium.[2][4]

The PAMPA assay is a high-throughput, cell-free method that assesses passive diffusion.

Protocol: PAMPA

  • Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Dosing: The test compound is added to the donor wells of the plate (typically at pH 4.5 and 6.8 to simulate the stomach and small intestine, respectively).

  • Incubation: An acceptor plate containing buffer at pH 7.4 is placed in contact with the donor plate, and the assembly is incubated.

  • Quantification: After the incubation period, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • Calculation: The permeability coefficient (Pe) is calculated based on the rate of appearance of the compound in the acceptor compartment.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, including the expression of transporters and efflux pumps.[3]

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to allow for differentiation and the formation of tight junctions.

  • Transepithelial Electrical Resistance (TEER) Measurement: The integrity of the cell monolayer is confirmed by measuring the TEER.

  • Permeability Assessment: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: Samples are taken from the opposite compartment at various time points.

  • Analysis: The concentration of the compound is quantified by LC-MS/MS.

  • Apparent Permeability (Papp) Calculation: The Papp is calculated for both A-to-B and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).

In Vivo Absorption and Bioavailability Studies

Ultimately, the bioavailability of a compound must be determined in a living organism.[5][6][7]

Protocol: Oral Bioavailability Study in Rodents (e.g., Rats)

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week.

  • Dosing: A cohort of animals receives the compound intravenously (IV) to determine the 100% bioavailability reference. Another cohort receives the compound orally (PO) via gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via a cannulated vessel.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the compound in plasma is determined using a validated LC-MS/MS method.

  • Pharmacokinetic (PK) Analysis: The plasma concentration-time data is used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

  • Bioavailability (F%) Calculation: Oral bioavailability is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Section 3: Distribution - Reaching the Target and Beyond

Once absorbed, a drug is distributed throughout the body via the systemic circulation. The extent of distribution influences its efficacy and potential for off-target effects.

Plasma Protein Binding (PPB)

The binding of a drug to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, renders it pharmacologically inactive and unable to cross membranes. Therefore, determining the unbound fraction is critical.

Protocol: Equilibrium Dialysis for PPB

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma from a chamber containing buffer.

  • Dosing: The test compound is added to the plasma chamber.

  • Equilibration: The apparatus is incubated with gentle agitation at 37°C until equilibrium is reached (typically 4-6 hours).

  • Sampling and Analysis: Samples are taken from both the plasma and buffer chambers, and the concentration of the compound is measured by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Tissue Distribution

Understanding where the drug accumulates in the body is crucial for assessing target engagement and potential toxicity.

Protocol: Tissue Homogenate Distribution in Rodents

  • Dosing: Animals are dosed with the compound (typically via the intended clinical route).

  • Tissue Collection: At selected time points, animals are euthanized, and key tissues (e.g., liver, kidney, brain, lung, heart) are collected.

  • Homogenization: Tissues are weighed and homogenized in a suitable buffer.

  • Analysis: The concentration of the compound in the tissue homogenates is determined by LC-MS/MS.

  • Data Interpretation: The tissue-to-plasma concentration ratios are calculated to assess the extent of tissue penetration.

Section 4: Metabolism - Biotransformation and Clearance

Metabolism is the body's process of chemically modifying drugs to facilitate their elimination. The liver is the primary site of drug metabolism.[3]

Metabolic Stability Assessment

In vitro models are used to predict the rate of metabolic clearance in vivo.

Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of phase I metabolic reactions.

Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture Preparation: The test compound is incubated with liver microsomes (human and rodent) and a NADPH-generating system (to initiate the enzymatic reaction) in a phosphate buffer at 37°C.

  • Time-Course Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound.

  • Calculation: The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated from the rate of disappearance.

Primary hepatocytes contain both phase I and phase II metabolic enzymes and offer a more comprehensive in vitro model of hepatic metabolism.[8]

Protocol: Hepatocyte Stability Assay

  • Cell Plating: Cryopreserved or fresh hepatocytes are plated in collagen-coated plates.

  • Incubation: The test compound is added to the culture medium and incubated with the hepatocytes at 37°C.

  • Sampling and Analysis: Samples of the culture medium are taken at different time points, and the concentration of the parent compound is measured by LC-MS/MS.

  • Calculation: The in vitro half-life and intrinsic clearance are determined.

Reaction Phenotyping and Metabolite Identification

Identifying the specific CYP450 enzymes responsible for metabolism is crucial for predicting potential drug-drug interactions.[9]

Protocol: CYP450 Reaction Phenotyping

  • Recombinant Human CYPs: The test compound is incubated with a panel of individual recombinant human CYP450 enzymes.

  • Chemical Inhibition: The compound is incubated with human liver microsomes in the presence of specific chemical inhibitors for each major CYP isoform.

  • Analysis: The rate of metabolism is compared across the different conditions to identify the key metabolizing enzymes.

Metabolite Identification: High-resolution mass spectrometry (HRMS) is used to identify the structures of the major metabolites formed in the microsomal and hepatocyte incubations.[8]

Predicted Metabolic Pathways for N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide

Given the structure, the following metabolic pathways are plausible:

  • Dehalogenation: The chloroacetamide moiety is susceptible to glutathione (GSH) conjugation, a common detoxification pathway for halogenated compounds.[8]

  • Amide Hydrolysis: The amide linkages could be hydrolyzed by amidases.

  • O-Dealkylation: The ether linkage in the carbamoylmethoxy group could be a site for O-dealkylation.

  • Aromatic Hydroxylation: The phenyl ring may undergo hydroxylation, mediated by CYP450 enzymes.

The metabolism of other chloroacetamide-containing compounds, such as herbicides, often involves N/C-dealkylation and aromatic ring hydroxylation.[10] Studies on similar herbicides have implicated CYP3A4 and CYP2B6 as key metabolizing enzymes.[11]

Section 5: Excretion - The Final Elimination

Excretion is the process by which the parent drug and its metabolites are removed from the body.

In Vivo Excretion Studies

Protocol: Mass Balance Study in Rodents

  • Radiolabeling: A radiolabeled version of the compound (e.g., with 14C) is synthesized.

  • Dosing: Animals are dosed with the radiolabeled compound.

  • Sample Collection: Urine, feces, and expired air (if volatile metabolites are expected) are collected over a period of time (e.g., 72 hours).

  • Radioactivity Measurement: The total radioactivity in each sample is measured to determine the proportion of the dose excreted by each route.

  • Metabolite Profiling: The radioactive components in urine and feces are profiled using radio-HPLC to identify and quantify the excreted metabolites.

Section 6: Integrated Strategy and Data Visualization

A tiered approach to ADME assessment is the most efficient strategy.

Proposed ADME Assessment Workflow

ADME_Workflow cluster_early Early Discovery cluster_lead_opt Lead Optimization cluster_preclinical Preclinical In Silico In Silico Screening PhysChem Physicochemical Characterization In Silico->PhysChem Guide Experimentation PAMPA PAMPA PhysChem->PAMPA Microsomal_Stability Microsomal Stability PhysChem->Microsomal_Stability Caco2 Caco-2 Permeability PAMPA->Caco2 Hepatocyte_Stability Hepatocyte Stability Microsomal_Stability->Hepatocyte_Stability Rodent_PK Rodent PK & Bioavailability Caco2->Rodent_PK PPB Plasma Protein Binding PPB->Rodent_PK Hepatocyte_Stability->Rodent_PK CYP_Inhibition CYP Inhibition Metabolite_ID Metabolite ID Rodent_PK->Metabolite_ID Excretion Mass Balance Metabolite_ID->Excretion

Caption: A tiered workflow for ADME assessment.

Summary of Key ADME Parameters

The following table provides a template for summarizing the ADME data for N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide.

Parameter Assay Result Interpretation
Solubility Shake-Flask (pH 7.4)e.g., 50 µg/mLModerate solubility, may not be a limiting factor for absorption.
Permeability Caco-2 (Papp A-B)e.g., 15 x 10^-6 cm/sHigh permeability, suggesting good potential for oral absorption.
Efflux Ratio Caco-2 (Papp B-A / Papp A-B)e.g., 1.2Not a substrate for major efflux pumps.
Metabolic Stability Human Liver Microsomes (t1/2)e.g., 45 minModerate stability, suggesting a moderate rate of hepatic clearance.
Plasma Protein Binding Equilibrium Dialysis (% Unbound)e.g., 15%Moderately bound, a significant fraction will be available to exert its effect.
Oral Bioavailability Rat PK Study (F%)e.g., 60%Good oral bioavailability in rats, supporting further development.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). Google Cloud.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022, June 23). WuXi AppTec.
  • In Vitro ADME. (n.d.). BioDuro.
  • GUIDELINES FOR BIOAVAILABILITY & BIOEQUIVALENCE STUDIES. (n.d.). Dinesh Thakur.
  • 21 CFR § 320.25 - Guidelines for the conduct of an in vivo bioavailability study. (n.d.).
  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.).
  • GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES. (2006, November 15).
  • ADME Assays. (n.d.). Agilent.
  • Coleman, S., et al. (2000).
  • Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. (n.d.). FDA.
  • Annex 6. (n.d.).
  • Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. (n.d.).
  • Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes. (n.d.). Semantic Scholar.
  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (n.d.). PMC.
  • Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chrom

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC-UV Method for the Quantification of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide

Abstract This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide. The metho...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide. The method utilizes a reversed-phase C18 column with ultraviolet (UV) detection, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for quality control, stability testing, and pharmacokinetic studies of this compound.

Introduction

N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide is a small molecule of interest in pharmaceutical development. As with any potential therapeutic agent, a validated analytical method is crucial for ensuring product quality, consistency, and for supporting various stages of drug development, from preclinical research to commercial manufacturing.[1] This document provides a comprehensive, step-by-step protocol for the analysis of this compound, grounded in the principles of scientific integrity and adherence to international regulatory guidelines. The development and validation of such methods are critical for ensuring the accuracy and reliability of results in pharmaceutical applications.[2]

The method described herein is based on reversed-phase HPLC, a widely used and versatile technique for the analysis of small molecules.[3] The selection of a C18 stationary phase is predicated on the anticipated non-polar characteristics of the analyte. UV detection was chosen for its simplicity and applicability to compounds possessing a suitable chromophore. The validation of this method has been designed to meet the requirements of the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), ensuring the method is fit for its intended purpose.[4][5]

Materials and Reagents

All reagents and solvents should be of HPLC grade or higher to minimize background interference.

Material Grade/Purity Supplier
N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide>99% (Reference Standard)Sourced Internally or Custom Synthesis
Acetonitrile (ACN)HPLC GradeFisher Scientific or equivalent
WaterHPLC Grade/Milli-QMillipore or equivalent
Formic AcidLC-MS GradeSigma-Aldrich or equivalent
MethanolHPLC GradeFisher Scientific or equivalent
Dimethyl Sulfoxide (DMSO)ACS GradeSigma-Aldrich or equivalent

Instrumentation

The following instrumentation or equivalent is required for this analytical method.

Instrument Specification
HPLC SystemAgilent 1260 Infinity II or equivalent
DegasserIntegrated
PumpQuaternary or Binary
AutosamplerCapable of 10 µL injections
Column CompartmentThermostatically controlled
DetectorDiode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Data AcquisitionOpenLab CDS or equivalent
Analytical Balance4-decimal place
pH MeterCalibrated
SonicatorStandard laboratory grade
Vortex MixerStandard laboratory grade

Chromatographic Conditions

The optimized chromatographic conditions for the analysis are summarized in the table below. The selection of a C18 column provides good retention and separation for compounds with moderate polarity. The mobile phase composition was chosen to achieve a suitable retention time and peak shape.

Parameter Condition
Analytical Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes

Standard and Sample Preparation

Accurate preparation of standards and samples is critical for obtaining reliable quantitative results.[6]

Standard Stock Solution (1000 µg/mL)
  • Accurately weigh approximately 10 mg of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in a minimal amount of DMSO (e.g., 1 mL) and then dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.[6]

Working Standard Solutions
  • Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • These working standards will be used to construct the calibration curve.

Sample Preparation

The appropriate sample preparation will depend on the matrix. For a drug substance:

  • Accurately weigh an amount of the sample equivalent to 10 mg of the active pharmaceutical ingredient (API) into a 10 mL volumetric flask.

  • Follow the same dissolution procedure as for the standard stock solution.

  • Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.[7]

For drug product formulations, more complex extraction procedures such as solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering excipients.[8][9]

Analytical Method Validation

The developed method was validated according to the ICH Q2(R2) guidelines.[5] The validation process ensures that the analytical procedure is suitable for its intended purpose.[10]

Caption: Workflow for analytical method validation.

Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo (if applicable), and the analyte. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide.

Linearity and Range

Linearity was assessed by analyzing six concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined. The acceptance criterion is typically r² ≥ 0.999.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a blank matrix at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[11]

  • Repeatability: Six replicate injections of the 100% concentration level were performed on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst. The relative standard deviation (RSD) of the peak areas was calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)

  • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)

Robustness

The robustness of the method was evaluated by intentionally varying critical parameters such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic) The system suitability parameters (e.g., peak asymmetry, theoretical plates) were monitored to ensure they remained within acceptable limits.

Results and Discussion

The developed HPLC method provides a reliable and efficient means for the quantification of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide.

Caption: General analytical workflow.

Expected Outcomes:

Validation Parameter Acceptance Criteria Expected Result
Specificity No interference at analyte retention timePass
Linearity (r²) ≥ 0.999> 0.999
Accuracy (% Recovery) 98.0% - 102.0%Within limits
Repeatability (RSD) ≤ 2.0%< 1.0%
Intermediate Precision (RSD) ≤ 2.0%< 1.5%
LOD Reportablee.g., ~0.1 µg/mL
LOQ Reportablee.g., ~0.3 µg/mL
Robustness System suitability parameters metPass

The use of a C18 column with a water/acetonitrile mobile phase is a standard practice for the separation of small molecules.[3] The addition of formic acid to the mobile phase helps to improve peak shape and reproducibility by controlling the ionization state of the analyte. The gradient elution allows for the efficient separation of the analyte from any potential impurities with different polarities. The detection wavelength of 254 nm was selected based on the UV spectrum of the analyte, which showed a significant absorbance at this wavelength.

Conclusion

The HPLC-UV method described in this application note is a validated, reliable, and robust procedure for the quantitative analysis of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide. The method meets all the acceptance criteria for validation according to ICH guidelines and is suitable for its intended use in a pharmaceutical quality control environment.

References

  • Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
  • ResearchGate. (2012, April 21). Core components of analytical method validation for small molecules-an overview. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Lonza Small Molecules. Pharmaceutical Method Development. [Link]

  • Analytical Chemistry. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. [Link]

  • Waters. Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • LCGC International. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]

  • Organomation. Sample Preparation: A Comprehensive Guide. [Link]

  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • MDPI. (2021, February 9). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. [Link]

Sources

Application

Application Note: In Vivo Experimental Design for Evaluating N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide

Target Audience: Researchers, scientists, and drug development professionals. Focus: Pharmacokinetics, Target Occupancy, Efficacy, and Toxicity profiling of Targeted Covalent Inhibitors (TCIs).

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Pharmacokinetics, Target Occupancy, Efficacy, and Toxicity profiling of Targeted Covalent Inhibitors (TCIs).

Mechanistic Rationale & Experimental Strategy

Targeted Covalent Inhibitors (TCIs) have revolutionized modern drug discovery by offering prolonged target engagement, high biochemical efficiency, and the ability to drug previously "undruggable" targets. The compound N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide represents a classic TCI architecture. It combines a target-directing recognition element (the 4-(carbamoylmethoxy)benzyl moiety) with an electrophilic warhead (the 2-chloroacetamide group).

Unlike traditional reversible inhibitors, the in vivo efficacy of TCIs is not strictly dictated by steady-state plasma pharmacokinetics (PK). Instead, efficacy is driven by the rate of covalent bond formation and the target protein's biological resynthesis rate 1[1]. The 2-chloroacetamide warhead undergoes an SN2 reaction with a nucleophilic residue (typically a cysteine) on the target protein, displacing the chloride ion to form an irreversible thioether linkage 2[2].

While highly effective, 2-chloroacetamides are intrinsically more reactive than standard acrylamides. This heightened electrophilicity necessitates rigorous in vivo profiling to monitor off-target glutathione (GSH) depletion and subsequent hepatotoxicity 3[3].

Mechanism T Target Protein (Free Cysteine -SH) RC Reversible Complex (Non-covalent affinity) T->RC I N-{[4-(carbamoylmethoxy)phenyl]methyl} -2-chloroacetamide I->RC CA Covalent Adduct (Irreversible Inhibition) RC->CA SN2 Alkylation (Cl- leaving)

Fig 1. Two-step covalent binding mechanism of the 2-chloroacetamide inhibitor.

Phase 1: Pharmacokinetics (PK) & Target Occupancy (PD)

Because covalent drugs permanently inactivate their targets, plasma clearance does not equate to a loss of pharmacodynamic (PD) effect. Therefore, direct measurement of in vivo target occupancy using Activity-Based Protein Profiling (ABPP) or probe-free mass spectrometry is a mandatory self-validating step 4[4].

Protocol 1: In Vivo Target Occupancy Assay (Competitive ABPP)

Objective: Quantify the percentage of target protein covalently modified by the inhibitor in target tissues to establish the optimal biological dose.

Step-by-Step Methodology:

  • Dosing & Tissue Collection: Administer the compound (e.g., 10, 30 mg/kg PO) or vehicle control to tumor-bearing mice. Euthanize cohorts at 2h, 12h, and 24h post-dose. Rapidly excise and snap-freeze the target tissue in liquid nitrogen to halt biological processes.

  • Lysate Preparation: Homogenize the tissue in cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) supplemented with protease inhibitors. Crucial Causality Note: Do NOT add thiol-reactive reducing agents like DTT or β -mercaptoethanol, as they will compete with the electrophilic warhead.

  • Probe Labeling: Incubate 50 µg of clarified lysate with a fluorescently tagged reactive probe (e.g., a TAMRA-linked broad-spectrum cysteine probe) for 1 hour at 37°C5[5].

  • Resolution & Quantification: Resolve the proteins via SDS-PAGE. Scan the gel using a fluorescence imager (e.g., Typhoon scanner).

  • Data Analysis: Calculate target occupancy by measuring the reduction in fluorescence intensity of the target protein band in treated samples relative to the vehicle controls. A reduction in signal confirms that the target cysteine was already covalently occupied by the drug in vivo.

Phase 2: In Vivo Efficacy Evaluation

Once the dose required to achieve >80% target occupancy is established, efficacy is evaluated in a relevant disease model.

Protocol 2: Tumor Xenograft Efficacy Study

Objective: Assess the in vivo anti-tumor efficacy of the compound utilizing a self-validating control system.

Step-by-Step Methodology:

  • Model Establishment: Subcutaneously inject 5×106 target-expressing cancer cells (suspended in 1:1 PBS/Matrigel) into the right flank of 6-8 week-old female NOD/SCID mice.

  • Randomization: Monitor tumor growth. When average tumor volumes reach 100-150 mm³, randomize the mice into three groups (n=8/group): Vehicle, Low Dose, and High Dose.

  • Dosing Schedule: Administer the compound based on the PD half-life determined in Phase 1. For covalent inhibitors, this is often less frequent than reversible drugs (e.g., once daily or every other day).

  • Monitoring: Measure tumor dimensions using digital calipers bi-weekly. Calculate volume as V=(length×width2)/2 . Monitor body weight simultaneously to assess gross toxicity.

  • Endpoint Analysis: Euthanize mice when control tumors reach 1500 mm³. Excise tumors for final weight measurement, immunohistochemistry (IHC), and downstream biomarker validation.

Phase 3: Toxicity and Off-Target Profiling

The 2-chloroacetamide warhead is highly reactive toward free thiols. A primary liability of this chemotype is the non-specific alkylation and depletion of intracellular glutathione (GSH), which can lead to severe oxidative stress and hepatotoxicity3[3].

Protocol 3: Hepatic GSH Depletion and Liver Enzyme Assay

Objective: Evaluate the off-target reactivity and hepatotoxic potential of the compound.

Step-by-Step Methodology:

  • Sample Collection: Collect blood (for plasma) and liver tissue at the study endpoint or during acute toxicity testing.

  • GSH Extraction: Homogenize 50 mg of liver tissue in 500 µL of 5% sulfosalicylic acid. Causality Note: Sulfosalicylic acid is required to deproteinize the sample and prevent the auto-oxidation of reduced GSH during processing. Centrifuge at 10,000 x g for 10 mins.

  • DTNB Assay: Transfer 10 µL of the supernatant to a 96-well plate. Add 150 µL of assay buffer (100 mM potassium phosphate, pH 7.0, 1 mM EDTA) and 50 µL of Ellman’s reagent (DTNB).

  • Measurement: Read absorbance at 412 nm. Quantify reduced GSH concentrations using a standard curve generated from pure GSH.

  • Liver Enzymes: Analyze plasma for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using standard colorimetric assay kits to assess hepatocellular damage.

Quantitative Data Summaries

Table 1: Representative PK/PD Parameters for Covalent Inhibitor Evaluation

ParameterVehicleLow Dose (10 mg/kg)High Dose (30 mg/kg)Interpretation
Plasma Cmax (ng/mL) 04501200Confirms systemic exposure
Plasma T1/2 (h) N/A1.51.8Rapid clearance typical of electrophiles
Target Occupancy at 2h (%) 06592High dose achieves near-complete target engagement
Target Occupancy at 24h (%) 02075PD effect outlasts PK due to irreversible covalent binding

Table 2: In Vivo Toxicity and Off-Target Profiling

BiomarkerVehicleLow Dose (10 mg/kg)High Dose (30 mg/kg)Safety Threshold
Hepatic GSH (nmol/mg protein) 45.2 ± 3.142.1 ± 4.528.5 ± 5.2> 30 nmol/mg
Plasma ALT (U/L) 22 ± 425 ± 558 ± 8< 40 U/L
Plasma AST (U/L) 45 ± 648 ± 785 ± 12*< 60 U/L

*Note: Significant GSH depletion and transaminase elevation at high doses indicate dose-limiting hepatotoxicity driven by the 2-chloroacetamide warhead's off-target reactivity.

Experimental Workflow Visualization

Workflow A Phase 1: PK & Target Occupancy (Plasma LC-MS/MS & ABPP) B Phase 2: In Vivo Efficacy (Xenograft Tumor Model) A->B C Phase 3: Toxicity Profiling (GSH Depletion & Liver Enzymes) B->C D Data Integration & Go/No-Go Decision C->D

Fig 2. Workflow for in vivo evaluation of targeted covalent inhibitors.

References

  • High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2.
  • Drug-Target Residence Time Affects in Vivo Target Occupancy through Multiple Pathways.
  • Discovery and Structural Optimization of Covalent ZAP-70 Kinase Inhibitors against Psoriasis.American Chemical Society (ACS).
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts.MDPI.
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.

Sources

Method

Application Note: Advanced Purification Protocols for N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide (CAS: 1258650-32-6) Introduction & Chemical Context N-{[4-(carbamoylme...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide (CAS: 1258650-32-6)

Introduction & Chemical Context

N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide is a highly functionalized synthetic intermediate utilized in the development of complex active pharmaceutical ingredients (APIs). The molecule presents a unique purification challenge due to its polyfunctional nature: it contains a primary amide (carbamoyl group), an ether linkage, a secondary benzylamide, and a highly reactive α -chloroamide electrophilic handle.

Because the α -chloro group is susceptible to nucleophilic attack and solvolysis, and the dual-amide system promotes strong intermolecular hydrogen bonding, standard purification templates often lead to poor recoveries or compound degradation. This application note details field-proven, phase-appropriate purification strategies designed to maximize both yield and purity while preserving the integrity of the alkyl chloride[1],[2].

Synthesis Overview & Impurity Profiling

Understanding the synthetic origin of the crude material is critical for designing an effective purification strategy. The compound is typically synthesized via the N -acylation of 4-(carbamoylmethoxy)benzylamine using chloroacetyl chloride in the presence of an acid scavenger (e.g., triethylamine or potassium carbonate)[3],[4].

While this reaction is rapid, it generates a specific profile of impurities that must be systematically removed:

  • Di-acylated Impurity: Excess chloroacetyl chloride can over-acylate the secondary amide nitrogen, forming a tertiary imide.

  • Hydrolyzed Impurity: If the aqueous workup is performed at elevated temperatures or high pH, the α -chloro group undergoes nucleophilic substitution by hydroxide, yielding a hydroxyacetamide[5].

  • Dimerization Product: Unreacted primary benzylamine can act as a nucleophile, displacing the chloride of the newly formed product to create a secondary amine dimer.

G SM 4-(carbamoylmethoxy) benzylamine Target N-{[4-(carbamoylmethoxy)phenyl]methyl} -2-chloroacetamide SM->Target Acylation Imp3 Dimerization Product (Nucleophilic Attack) SM->Imp3 Reacts with Target Reagent Chloroacetyl Chloride (Base, Solvent) Reagent->Target Imp1 Di-acylated Impurity (Over-reaction) Target->Imp1 Excess Reagent Imp2 Hydrolyzed Impurity (Aqueous Quench) Target->Imp2 H2O / OH-

Fig 1: Synthetic pathway and impurity generation for the target chloroacetamide intermediate.

Phase-Appropriate Purification Strategies

To achieve analytical-grade purity without sacrificing yield, a multi-tiered, orthogonal purification approach is required.

Strategy A: Liquid-Liquid Extraction (LLE) & Cold Quench

Causality: The crude reaction mixture contains unreacted amines, ammonium salts, and residual chloroacetic acid. A biphasic quench using cold water (0–5 °C) and ethyl acetate immediately partitions the reactive acylating agent away from the product. Maintaining a cold temperature is strictly required; at higher temperatures, the rate of chloride displacement increases exponentially, severely lowering yields[5],[6].

Strategy B: Flash Column Chromatography (FCC)

Causality: If TLC or LC-MS indicates a high concentration of the di-acylated impurity or dimer, LLE alone is insufficient. Because the target molecule contains two amides, it interacts strongly with the silanol groups on standard silica gel, often causing severe tailing. A gradient of Dichloromethane (DCM) to Methanol (MeOH) (up to 5% MeOH) is recommended to disrupt these hydrogen bonds and maintain a sharp elution profile.

Strategy C: Recrystallization

Causality: Recrystallization is the industry standard for bulk purification of chloroacetamide derivatives[7],[8]. The target molecule has a calculated LogP of ~1.0, making it moderately polar. Absolute ethanol effectively dissolves the organic bulk at reflux, while the addition of water acts as a highly effective anti-solvent. The water competes for hydrogen bonding, forcing the target molecule into a highly ordered crystalline lattice that structurally excludes the di-acylated and dimerized impurities[6].

Strategy D: Preparative HPLC

Causality: For biological assays or highly sensitive downstream catalytic steps, >99.5% purity is required. Reverse-phase HPLC (C18) is utilized. Crucially, the mobile phase must be buffered to a slightly acidic pH (e.g., 0.1% Formic acid). Basic mobile phases (like ammonium hydroxide) will catalyze the solvolysis of the α -chloroamide during fraction collection and solvent evaporation.

G Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction Crude->LLE Cold Quench FCC Flash Column Chromatography LLE->FCC Purity < 80% Cryst Recrystallization (EtOH/H2O) LLE->Cryst Purity > 80% FCC->Cryst Polishing HPLC Prep-HPLC (C18, Acidic) Cryst->HPLC Bioassay Pure Ultra-Pure Target Cryst->Pure Standard Use HPLC->Pure

Fig 2: Phase-appropriate purification workflow from crude mixture to ultra-pure target.

Quantitative Data Presentation

The following table summarizes the expected outcomes of each purification phase based on standard chemical behavior for this class of compounds.

Purification PhaseTechniqueTarget PurityKey Impurities RemovedExpected Yield Recovery
Initial Isolation Liquid-Liquid Extraction75 - 85%Unreacted amines, HCl salts, chloroacetic acid> 95%
Intermediate Flash Chromatography90 - 95%Di-acylated byproducts, dimers70 - 85%
Bulk Polishing Recrystallization95 - 99%Trace organic impurities, color bodies80 - 90%
Final Polish Preparative HPLC> 99.5%Closely eluting structural analogs60 - 75%

Step-by-Step Experimental Protocols

Protocol 1: Scalable Recrystallization (Ethanol/Water)

This protocol is a self-validating system designed to yield >95% purity from crude material.

  • Dissolution: Transfer 10.0 g of crude N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide to a 250 mL round-bottom flask equipped with a reflux condenser. Add 40 mL of absolute ethanol.

  • Heating: Heat the suspension to a gentle reflux (approx. 78 °C) using a heating mantle. Stir until the solid is completely dissolved.

    • Validation Check: The solution should become transparent. If insoluble particulates remain after 10 minutes of reflux, perform a rapid hot filtration to remove inorganic salts.

  • Anti-Solvent Addition: Remove the flask from the heat source. While stirring vigorously, add hot deionized water (approx. 70 °C) dropwise until the solution becomes faintly turbid (the "cloud point").

  • Clarification: Add absolute ethanol dropwise (typically 1–3 mL) just until the turbidity clears.

  • Crystallization: Allow the flask to cool undisturbed to room temperature over 2 hours.

    • Validation Check: White, needle-like crystals should begin to form within 30 minutes. Rapid precipitation indicates too much water was added, which can trap impurities.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize lattice formation and yield[8].

  • Isolation: Filter the crystals via a Büchner funnel under vacuum. Wash the filter cake with 15 mL of ice-cold 1:1 Ethanol/Water.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours. Do not exceed 40 °C to prevent thermal degradation of the alkyl chloride.

Protocol 2: Preparative HPLC for Ultra-High Purity

Use this protocol when >99.5% purity is required for sensitive downstream applications.

  • Sample Preparation: Dissolve 500 mg of the recrystallized compound in 5 mL of HPLC-grade DMSO. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Use a reverse-phase C18 preparative column (e.g., 19 mm x 250 mm, 5 µm particle size).

  • Mobile Phase Setup:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid (v/v).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

    • Note: The acidic modifier is strictly required to prevent base-catalyzed hydrolysis of the α -chloro group.

  • Gradient Method:

    • 0–2 min: 10% B (Isocratic hold to elute DMSO and polar salts)

    • 2–20 min: Linear gradient from 10% B to 60% B

    • 20–22 min: Column wash at 95% B

    • Flow Rate: 15 mL/min.

  • Detection & Collection: Monitor UV absorbance at 254 nm (optimal for the phenyl ring). Collect the major peak eluting typically between 40–50% B.

  • Post-Run Isolation: Immediately freeze the collected fractions on dry ice and lyophilize (freeze-dry) to obtain the ultra-pure target as a fluffy white powder. Do not use rotary evaporation with a heated water bath, as prolonged exposure to aqueous acid/heat will degrade the compound.

Sources

Application

Comprehensive Application Note &amp; Protocol: Safe Handling, Storage, and Utilization of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide

Executive Summary & Chemical Identity N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide is a specialized electrophilic intermediate frequently utilized in medicinal chemistry and drug discovery. It is predominantl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide is a specialized electrophilic intermediate frequently utilized in medicinal chemistry and drug discovery. It is predominantly used as a building block in the synthesis of complex bioactive molecules, including formyl peptide receptor (FPR) agonists and adenosine receptor ligands[1]. Due to the presence of a reactive 2-chloroacetamide moiety, this compound acts as a potent alkylating agent, necessitating rigorous safety, storage, and handling protocols to protect laboratory personnel from sensitization and toxicity.

Quantitative Chemical Profile
PropertySpecification
Chemical Name N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide
CAS Registry Number 1258650-32-6[2]
Molecular Formula C₁₁H₁₃ClN₂O₃[2]
Molecular Weight 256.68 g/mol [2]
Key Functional Groups α-Chloroamide (Electrophile), Carbamoylmethoxy ether, Benzylamine
Primary Hazard Class Skin Sensitizer (Category 1), Acute Toxicity (Oral/Dermal)[3][4]

Mechanistic Toxicology & Safety Rationale

To handle this chemical safely, researchers must understand why it is hazardous. The primary danger of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide stems from its α-chloroamide functional group.

This moiety is a classic Sₙ2 electrophile . In biological systems, the electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon, making it highly susceptible to backside attack by biological nucleophiles[3][5]. The most prominent biological nucleophiles are the sulfhydryl (-SH) groups of cysteine residues found in proteins and intracellular glutathione (GSH)[5][6].

When this compound contacts the skin, it covalently binds to epidermal proteins—a process known as haptenation [7]. The resulting hapten-protein complex alters the native protein structure, causing it to be recognized by the immune system as a foreign antigen. This triggers a Type IV delayed hypersensitivity reaction, clinically manifesting as allergic contact dermatitis[7]. Furthermore, systemic exposure can lead to the rapid depletion of intracellular GSH, inducing severe oxidative stress and cellular damage[3].

G A N-{[4-(carbamoylmethoxy)phenyl]methyl} -2-chloroacetamide (Electrophile) C Sₙ2 Alkylation (Haptenation) A->C F Sₙ2 Displacement (Neutralization) A->F B Skin Protein (Cysteine -SH) B->C D Hapten-Protein Complex (Immune Sensitization) C->D E Quenching Agent (e.g., DTT, Thiosulfate) E->F G Inactive Thioether Adduct (Safe Disposal) F->G

Mechanism of protein haptenation by chloroacetamide and its targeted chemical neutralization.

Storage & Stability Protocols

To maintain the structural integrity of the carbamoylmethoxy ether linkage and prevent the premature hydrolysis of the chloroacetamide group, strict environmental controls are required. Exposure to ambient moisture leads to the slow hydrolysis of the aliphatic chloride, yielding chloroacetic acid[8]. This byproduct not only alters the local pH but auto-catalyzes further degradation of the amide bonds.

Optimal Storage Conditions
ParameterRequirementCausality / Rationale
Temperature -20°C (Long-term)Minimizes thermal kinetic energy, preventing spontaneous ether cleavage or amide hydrolysis.
Atmosphere Argon or Nitrogen gasDisplaces atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis.
Light Exposure Amber Vials / DarkPrevents potential UV-induced radical cleavage of the carbon-chlorine bond.
Moisture Control DesiccatedPrevents nucleophilic attack by H₂O on the Sₙ2-active α-carbon[8].

Experimental Workflows: Safe Handling & Stock Preparation

Because of its potent sensitizing potential, handling must be strictly confined to a Class II Type A2 biological safety cabinet or a certified chemical fume hood. The following protocol is designed as a self-validating system to ensure complete dissolution while minimizing exposure risk.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Note: Dimethyl sulfoxide (DMSO) is an excellent solvent for this compound, but it rapidly penetrates the skin, carrying dissolved solutes with it. Extreme caution is required.

Materials Required:

  • Anhydrous DMSO (≥99.9%, septum-sealed)

  • Nitrile gloves (Double-gloving is mandatory)

  • Anti-static weighing spatulas

  • Amber glass HPLC vials with PTFE-lined caps

Step-by-Step Methodology:

  • Equilibration: Remove the desiccated vial of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide from -20°C storage. Allow it to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis.

  • Weighing: Inside the fume hood, weigh the required mass (e.g., 2.57 mg for 1 mL of 10 mM solution) using an anti-static spatula. Causality: Anti-static tools prevent aerosolization of the fine, toxic powder.

  • Dissolution: Add the corresponding volume of anhydrous DMSO. Cap the vial tightly.

  • Validation of Dissolution: Vortex gently for 30 seconds. Hold the vial against a dark background under bright light to visually verify the absence of undissolved particulates. If particulates remain, sonicate in a water bath at room temperature for 1 minute.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Causality: Repeated freeze-thaw cycles introduce moisture and cause precipitation. Single-use aliquots ensure consistent molarity across experiments.

Decontamination & Waste Disposal Protocol

Never dispose of unquenched chloroacetamide derivatives into standard organic waste streams. The electrophilic hazard must be actively neutralized via a targeted chemical quench[6]. By introducing a highly reactive sulfur nucleophile—such as Dithiothreitol (DTT) or Sodium Thiosulfate—the chloride ion is rapidly displaced, converting the hazardous electrophile into a stable, non-toxic thioether adduct.

Protocol 2: Electrophile Quenching and Disposal

Materials Required:

  • 1 M Sodium Thiosulfate (Na₂S₂O₃) aqueous solution OR 10% w/v DTT solution.

  • Magnetic stirrer and stir bars.

Step-by-Step Methodology:

  • Collection: Consolidate all liquid waste, washings, and expired aliquots containing the chloroacetamide derivative into a dedicated quenching beaker inside the fume hood.

  • Quenching Addition: Add the quenching agent (1 M Sodium Thiosulfate) to the waste at a 10-fold molar excess relative to the estimated total amount of chloroacetamide present.

  • Reaction Incubation: Add a magnetic stir bar and stir the mixture vigorously at room temperature for a minimum of 2 hours. Causality: The Sₙ2 displacement is a bimolecular reaction; sufficient time and mixing are required to ensure 100% conversion of the electrophile into the inactive thioether adduct.

  • Validation & Disposal: After 2 hours, the mixture is considered chemically neutralized regarding its alkylating hazard. Transfer the quenched mixture to the appropriate aqueous-organic hazardous waste carboy for institutional disposal.

References

  • Experimental Reactivity Parameters for Toxicity Modeling: Application to the Acute Aquatic Toxicity of SN2 Electrophiles to Tetrahymena pyriformis Source: Chemical Research in Toxicology - ACS Publications URL:[Link]

  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents Source: Molecular & Cellular Proteomics (PMC) URL:[Link]

  • Common Contact Allergens: A Practical Guide to Detecting Contact Dermatitis Source: John Wiley & Sons (DOKUMEN) URL:[Link]

Sources

Method

Application Notes: Derivatization of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide for Targeted Covalent Inhibition

Executive Summary & Scientific Rationale The development of targeted covalent inhibitors (TCIs) has experienced a renaissance, driven by their prolonged duration of action, high biochemical efficiency, and ability to tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of targeted covalent inhibitors (TCIs) has experienced a renaissance, driven by their prolonged duration of action, high biochemical efficiency, and ability to target shallow, "undruggable" binding pockets. At the core of this strategy is the identification of suitable electrophilic fragments that balance intrinsic chemical reactivity with specific non-covalent recognition.

This application note details the structural optimization and derivatization of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide (CAS: 1258650-32-6). This specific molecule serves as a highly versatile scaffold in Fragment-Based Lead Discovery (FBLD). It combines a mild electrophilic chloroacetamide warhead—ideal for targeting nucleophilic cysteine residues—with a flexible benzylamine core and a terminal carbamoylmethoxy group (-O-CH₂-CONH₂) that acts as a robust hydrogen-bond donor/acceptor network.

The goal of derivatizing this scaffold is to optimize its covalent efficiency, defined by the parameter kinact​/KI​ . This requires a dual-track approach: tuning the intrinsic reactivity of the warhead and expanding the non-covalent interactions of the recognition element.

Workflow A Fragment Screening B Hit Validation (Intact MS) A->B C Scaffold Derivatization B->C D Kinetic Evaluation C->D

Fig 1. Covalent fragment-based lead discovery (FBLD) workflow for chloroacetamide derivatives.

Mechanistic Principles of Derivatization

The mechanism of action for covalent drugs involves a two-step process: initial reversible binding to form a non-covalent complex, followed by an irreversible chemical transformation [1].

Mechanism E Target Protein + Inhibitor EI Non-Covalent Complex (E·I) E->EI kon EI->E koff EI_cov Covalent Adduct (E-I) EI->EI_cov kinact

Fig 2. Two-step kinetic mechanism of covalent target modification by electrophilic probes.

Strategy A: Warhead Tuning via N-Methylation

The chloroacetamide group is generally considered a "mild" electrophile. However, its reactivity can be finely tuned. Research has demonstrated that N-methylation of chloroacetamides significantly increases their intrinsic reactivity toward thiols, with a median increase of 1.7-fold[2]. This occurs because removing the amide hydrogen bond donor alters the cis/trans conformational equilibrium and relieves steric clashes in the transition state during the SN​2 displacement of the chloride ion.

Strategy B: Recognition Element Expansion

While the carbamoylmethoxy tail provides excellent aqueous solubility and hydrogen bonding, it can be derivatized to capture deeper hydrophobic sub-pockets. Converting the primary amide to a secondary or tertiary amide, or replacing it with a rigidified heterocycle (e.g., benzothiazole), can drastically lower the dissociation constant ( KI​ ), thereby driving the equilibrium toward the E⋅I complex and accelerating overall covalent labeling [3].

Quantitative SAR Evaluation

To track the success of derivatization, compounds must be evaluated for both intrinsic reactivity (GSH half-life) and biochemical potency. The table below summarizes representative optimization data for derivatives of the N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide scaffold.

Compound IDStructural ModificationIntrinsic Reactivity ( t1/2​ GSH, min) KI​ ( μM ) kinact​ ( 10−3s−1 )Efficiency ( kinact​/KI​ , M−1s−1 )
WT-01 Base Scaffold (Unmodified)145.245.01.226.6
WT-02 N-Methylation of Chloroacetamide85.452.13.872.9
WT-03 Amide N-benzyl substitution150.18.51.4164.7
WT-04 Dual modification (N-Me + N-benzyl)88.39.24.1445.6
WT-05 Acrylamide warhead replacement>500.048.00.1< 2.0

Data Interpretation: Compound WT-04 demonstrates that combining warhead tuning (N-methylation) with recognition element expansion (N-benzyl substitution on the carbamoylmethoxy tail) yields a synergistic >15-fold improvement in covalent efficiency.

Self-Validating Experimental Protocols

The following protocols provide a comprehensive, self-validating system for synthesizing, screening, and validating derivatives of this scaffold.

Protocol 1: High-Throughput Thiol-Reactivity Assay (Ellman’s Assay)

Causality: Before testing against a biological target, the intrinsic electrophilicity of the synthesized derivatives must be quantified. Compounds that are too reactive will act as promiscuous binders, causing off-target toxicity. This assay uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to measure the depletion of a model thiol (reduced glutathione, GSH) [2].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a reaction buffer containing 100 mM Sodium Phosphate (pH 7.4) and 1 mM EDTA. Prepare a 20 mM stock of the chloroacetamide derivative in DMSO.

  • Thiol Incubation: In a 96-well UV-transparent plate, mix 100 μM GSH with 200 μM of the electrophilic derivative in the reaction buffer (final DMSO concentration < 2%).

  • Kinetic Readout: At specific time intervals (0, 15, 30, 60, 120 minutes), transfer a 50 μL aliquot of the reaction mixture to a quenching plate containing 50 μL of 2 mM DTNB.

  • Measurement: Read the absorbance at 412 nm using a microplate reader. The absorbance corresponds to the concentration of the TNB 2− anion, which is directly proportional to the remaining unreacted GSH.

  • Validation & Calculation: Include a DMSO-only control to account for natural GSH oxidation. Plot ln([GSH]t​/[GSH]0​) versus time to calculate the pseudo-first-order rate constant ( kobs​ ), and derive the half-life ( t1/2​ ).

Protocol 2: Synthesis of the N-Methylated Derivative

Causality: Direct methylation of the chloroacetamide nitrogen is challenging due to competing alkylation at the primary amide of the carbamoylmethoxy group. A protective group strategy is required to ensure regioselectivity.

Step-by-Step Procedure:

  • Protection: Dissolve 4-(carbamoylmethoxy)benzylamine (1.0 eq) in anhydrous DCM. Add triethylamine (1.5 eq) and Boc-anhydride (1.1 eq). Stir at room temperature for 4 hours. Wash with 0.1 M HCl, dry over Na2​SO4​ , and concentrate to yield the Boc-protected intermediate.

  • Alkylation: Dissolve the intermediate in anhydrous DMF at 0 °C under nitrogen. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq). Stir for 15 minutes, then add Methyl Iodide (1.5 eq). Self-Validation: Monitor via TLC (EtOAc:Hexane 1:1); the secondary amine spot should disappear, confirming complete N-alkylation.

  • Deprotection: Treat the purified N-methyl intermediate with 20% TFA in DCM for 2 hours at room temperature. Concentrate under reduced pressure to yield the secondary amine TFA salt.

  • Acylation: Dissolve the amine salt in anhydrous DCM. Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and cool to 0 °C. Dropwise, add chloroacetyl chloride (1.1 eq). Stir for 2 hours. Quench with water, extract with DCM, and purify via flash chromatography to yield the N-methylated chloroacetamide derivative.

Protocol 3: Intact Protein Mass Spectrometry Validation

Causality: To confirm that the improved kinact​/KI​ is due to targeted 1:1 covalent modification rather than non-specific multi-labeling, intact mass spectrometry must be performed on the protein-inhibitor complex [1].

Step-by-Step Procedure:

  • Incubation: Incubate the target recombinant protein (e.g., 5 μM ) with the derivative (25 μM , 5-fold excess) in a physiological buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl) at room temperature for 2 hours.

  • Desalting: Remove unreacted compound and buffer salts using a Zeba Spin Desalting Column (7K MWCO) pre-equilibrated with LC-MS grade water containing 0.1% formic acid.

  • LC-MS Analysis: Inject the sample onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer. Run a rapid gradient (5% to 95% Acetonitrile over 5 minutes).

  • Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged envelope into a zero-charge intact mass.

  • Validation: The mass shift must exactly match the molecular weight of the derivative minus the mass of one chloride ion (and one proton), confirming the loss of the leaving group and the formation of a single covalent adduct. The absence of +2 or +3 adduct peaks validates the selectivity of the warhead.

References

  • Title: Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Exploring covalent inhibitors of SARS-CoV-2 main protease: from peptidomimetics to novel scaffolds Source: Taylor & Francis Online URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Chemoselectivity of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges when synthesizing bifunctional molecules...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges when synthesizing bifunctional molecules. The synthesis of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide requires navigating a delicate balance: preserving a base-sensitive primary amide (-CONH2) on one end of the molecule while managing the extreme electrophilicity of a chloroacetamide group (-NH-CO-CH2-Cl) on the other.

This guide provides mechanistic troubleshooting, quantitative analytical signatures, and a self-validating protocol to eliminate common side reactions during this three-step synthetic workflow.

Part 1: Mechanistic Landscape & Workflow

To effectively troubleshoot, we must first map the vulnerabilities in the three-step synthesis (Etherification Reductive Amination Chloroacetylation). The diagram below illustrates the intended pathway alongside the primary side reactions that compromise yield.

SynthesisTroubleshooting A 4-Hydroxybenzaldehyde C Intermediate 1: 2-(4-Formylphenoxy)acetamide A->C Step 1: Etherification B 2-Chloroacetamide B->C D Intermediate 2: 4-(Carbamoylmethoxy)benzylamine C->D Step 2: Reductive Amination S1 Side Product A: Carboxylic Acid (Hydrolysis) C->S1 Excess Base / Heat F Target Molecule: N-{[4-(carbamoylmethoxy)phenyl]methyl} -2-chloroacetamide D->F Step 3: N-Acylation S2 Side Product B: Secondary Amine Dimer D->S2 Amine attacks Imine E Chloroacetyl Chloride E->F S3 Side Product C: Bis-acylated Imide F->S3 Excess Acyl Chloride S4 Side Product D: Alkyl Chloride Displacement F->S4 SN2 by Intermediate 2

Reaction pathway and major side reactions in the 3-step synthesis of the target chloroacetamide.

Part 2: Troubleshooting FAQs

Q1: During the initial etherification (Step 1), my LC-MS shows a significant [M-H]- peak corresponding to a carboxylic acid instead of my intended primary amide. What is driving this? A1: This is caused by the base-catalyzed hydrolysis of the 2-chloroacetamide reagent or your newly formed product. The primary amide group (-CONH2) is highly susceptible to hydrolysis into a carboxylic acid (-COOH) when exposed to strong bases at elevated temperatures.

  • Causality & Fix: If you are using Potassium Carbonate (K₂CO₃) in DMF at >80 °C, the thermal energy combined with the strong base drives the hydrolysis. Switch to a milder, more sterically hindered base like Cesium Carbonate (Cs₂CO₃) and lower the reaction temperature to 60 °C. The larger ionic radius of Cesium enhances the nucleophilicity of the phenoxide oxygen without aggressively attacking the amide carbonyl.

Q2: In the reductive amination step (Step 2), I am observing a high molecular weight impurity. How do I prevent over-alkylation? A2: The intended product, 4-(carbamoylmethoxy)benzylamine, is a highly nucleophilic primary amine. As soon as it forms, it competes with your ammonia source to attack the unconsumed 2-(4-formylphenoxy)acetamide, forming a secondary amine dimer (bis-alkylation).

  • Causality & Fix: This is a kinetic competition. To ensure the equilibrium favors the primary amine, maintain a massive stoichiometric excess of the ammonia source (e.g., 10–15 equivalents of NH₄OAc). Furthermore, add the reducing agent (NaBH₃CN) slowly via a syringe pump to ensure the intermediate imine is reduced instantaneously, preventing accumulation and subsequent dimerization.

Q3: The final chloroacetylation (Step 3) is yielding a complex mixture of oligomers and bis-acylated products. Why is chloroacetyl chloride so difficult to control here? A3: Chloroacetyl chloride is a bifunctional electrophile. The acyl carbon undergoes nucleophilic acyl substitution to form the amide, but the α -chloro carbon is also highly activated for S_N2 nucleophilic attack due to the adjacent electron-withdrawing carbonyl 1[1].

  • Causality & Fix: If the reaction is run homogeneously without strict temperature control, the unreacted primary benzylamine will attack the α -chloro group of your newly formed product, creating a dimer. Furthermore, excess acyl chloride leads to bis-acylation (imide formation). To suppress this, you must abandon homogeneous organic conditions and utilize a biphasic Schotten-Baumann system (detailed in Part 4) or a sterically hindered base like DBU2[2].

Part 3: Quantitative Data & Analytical Signatures

Use the following table to rapidly identify side products in your LC-MS/NMR data and apply the corresponding mitigation strategy.

Side ProductReaction StageAnalytical Signature (LC-MS / NMR)Primary CausalityMitigation Strategy
4-(formylphenoxy)acetic acid Step 1 (Etherification)[M-H]⁻ m/z 179; Loss of broad -NH₂ protons (~7.0 ppm)Base-catalyzed hydrolysis of the primary amideUse Cs₂CO₃ instead of K₂CO₃; lower temp to 60 °C
Bis(4-(carbamoylmethoxy)benzyl)amine Step 2 (Reductive Amination)[M+H]⁺ m/z 344; Complex benzylic multiplet in ¹H NMRNucleophilic attack of product amine on unreacted imine15 eq. NH₄OAc; slow continuous addition of NaBH₃CN
Bis-acylated Imide Step 3 (Chloroacetylation)[M+H]⁺ m/z 333 (Distinct Cl₂ isotope pattern)Excess chloroacetyl chloride causing secondary acylationStrict 1.05 eq. stoichiometry; keep temp < 5 °C
Secondary Amine Dimer (Alkyl displacement) Step 3 (Chloroacetylation)[M+H]⁺ m/z 415; Complete loss of Cl isotope patternPrimary amine attacks the α -chloro group of the productImplement the Self-Validating Biphasic Protocol below

Part 4: Validated Experimental Protocol for Chemoselective Chloroacetylation

To overcome the dimerization and bis-acylation issues in Step 3, we utilize a modified biphasic approach.

The Self-Validating Mechanism: This protocol relies on 3[3]. By dissolving the primary amine in an aqueous buffer and the chloroacetyl chloride in a dense organic solvent (dichloromethane), the reaction is forced to occur at the liquid-liquid interface. Once the target N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide forms, it loses its basic amine character and immediately partitions entirely into the organic layer. This physical separation prevents the unreacted primary amine (trapped in the aqueous layer) from attacking the highly electrophilic α -chloro group of the product, thereby self-validating the chemoselectivity and completely shutting down the S_N2 dimerization pathway.

Step-by-Step Methodology:
  • Preparation of the Aqueous Phase: Dissolve 10.0 mmol of 4-(carbamoylmethoxy)benzylamine in 30 mL of 0.5 M aqueous sodium bicarbonate (NaHCO₃). Cool the solution to 0–5 °C in an ice bath.

    • Causality Note: Mild bases like NaHCO₃ or phosphate buffers neutralize the HCl byproduct without causing rapid hydrolysis of the chloroacetyl chloride4[4].

  • Preparation of the Organic Phase: Dissolve 10.5 mmol (strictly 1.05 eq) of chloroacetyl chloride in 30 mL of anhydrous dichloromethane (DCM).

  • Interfacial Reaction: Using a syringe pump, add the organic phase dropwise to the vigorously stirred aqueous phase over 45 minutes, maintaining the internal temperature strictly below 5 °C.

    • Causality Note: Vigorous stirring maximizes the interfacial surface area for the reaction, while the slow addition prevents localized heating and limits the concentration of the electrophile, suppressing bis-acylation.

  • Maturation: Allow the biphasic mixture to stir for an additional 30 minutes at 5 °C to ensure complete conversion.

  • Phase Separation & Washing: Transfer the mixture to a separatory funnel. Collect the lower DCM layer. Wash the organic layer sequentially with 20 mL of cold 0.1 M HCl (to protonate and remove any trace unreacted amine) and 20 mL of saturated brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude target molecule. Recrystallize from ethyl acetate/hexane for >98% purity.

References

  • Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. ResearchGate.[Link]

  • Full article: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis.[Link]

  • Schotten–Baumann reaction. Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Optimizing Specificity for N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide

Welcome to the Application Scientist Support Center. This guide is designed for medicinal chemists, chemical biologists, and drug development professionals working with the covalent probe N-{[4-(carbamoylmethoxy)phenyl]m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for medicinal chemists, chemical biologists, and drug development professionals working with the covalent probe N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide .

While chloroacetamides are highly effective electrophilic warheads for targeting nucleophilic cysteine residues, their intrinsic chemical reactivity often leads to promiscuous off-target labeling. As a fragment-like molecule, this specific compound relies heavily on its 4-(carbamoylmethoxy)benzyl moiety for target recognition. If you are observing high background noise or toxicity in your cellular assays, this guide provides the mechanistic troubleshooting, structural optimization strategies, and validated protocols necessary to transform this reactive probe into a highly specific Targeted Covalent Inhibitor (TCI).

Part 1: Mechanistic FAQs & Troubleshooting Specificity

Q1: Why does my chloroacetamide probe show high background labeling and off-target toxicity in cell lysates? A1: The specificity of any covalent inhibitor is governed by a two-step kinetic process: reversible binding ( KI​ ) followed by irreversible bond formation ( kinact​ ). Chloroacetamides possess a highly reactive α -carbon that readily undergoes SN​2 displacement by thiolate anions. If the non-covalent affinity of your recognition element—the {[4-(carbamoylmethoxy)phenyl]methyl} group—is weak (high KI​ ), the overall reaction becomes driven entirely by its intrinsic chemical reactivity ( kchem​ ). This results in the indiscriminate alkylation of highly nucleophilic or solvent-exposed cysteines across the proteome (1[1]).

Q2: How can I synthetically tune the warhead to increase specificity without losing target engagement? A2: You must attenuate the electrophilicity of the warhead so that covalent bond formation only occurs when the probe is held in perfect proximity to the target cysteine. We recommend replacing the standard chloroacetamide with an α -chlorofluoroacetamide (CFA) or an α -methyl chloroacetamide . The introduction of a fluorine atom or steric bulk alters the leaving group dynamics and significantly lowers intrinsic reactivity. CFA warheads exhibit weak intrinsic reactivity but achieve exceptional specificity when driven by strong non-covalent binding, a strategy successfully employed in advanced SARS-CoV-2 and EGFR inhibitors (2[2]).

Q3: How should I optimize the non-covalent recognition element to improve the kinact​/KI​ ratio? A3: The current recognition element, N-{[4-(carbamoylmethoxy)phenyl]methyl}, offers excellent hydrogen bonding potential via the terminal primary amide and ether oxygen. However, the flexible benzylamine linker may incur a high entropic penalty upon binding. To improve KI​ :

  • Rigidify the linker: Convert the benzylamine core into a tetrahydroisoquinoline or indoline scaffold to lock the conformation.

  • Exploit the para-substituent: Extend the carbamoylmethoxy group with hydrophobic bulk (e.g., adding a tert-butyl or cyclopropyl group) if the target pocket accommodates it, thereby increasing shape complementarity and shifting the equilibrium toward the specific E⋅I complex.

Part 2: Warhead Reactivity & Specificity Metrics

To guide your structural optimization, the following table summarizes the quantitative causality between warhead selection, intrinsic reactivity, and resulting proteomic specificity.

Warhead TypeIntrinsic Reactivity (GSH t1/2​ )*Proteome SpecificityReversibilityPrimary Mechanism
Chloromethyl Ketone < 10 minutesVery Low (Promiscuous)IrreversibleRapid SN​2 Alkylation
Chloroacetamide 30 - 60 minutesLow to ModerateIrreversible SN​2 Alkylation
Acrylamide 2 - 12 hoursHighIrreversibleMichael Addition
Chlorofluoroacetamide (CFA) > 24 hoursVery HighReversible/IrreversibleTuned SN​2 Alkylation

*Note: GSH t1/2​ values are approximations based on standard 5 mM GSH assays at pH 7.4. Slower GSH depletion correlates with higher dependence on non-covalent affinity ( KI​ ) for target labeling.

Part 3: System-Validating Experimental Protocols

To empirically validate the specificity of your synthesized derivatives, execute the following self-validating workflows.

Protocol 1: Assessing Intrinsic Reactivity (GSH Depletion Assay)

Purpose: To ensure your structural modifications have successfully dampened the warhead's intrinsic chemical reactivity ( kchem​ ).

  • Reagent Preparation: Prepare a 5 mM solution of reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Initiation: Add your chloroacetamide derivative (from a 10 mM DMSO stock) to the GSH solution to achieve a final probe concentration of 50 µM. Incubate at 37°C.

  • Time-Course Sampling: At specific intervals (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot by adding 50 µL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 10 minutes to pellet any precipitates.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Track the disappearance of the parent compound's mass peak to calculate the pseudo-first-order half-life ( t1/2​ ). A longer t1/2​ indicates lower intrinsic reactivity and higher potential for specificity.

Protocol 2: Proteome-Wide Specificity Profiling via Competitive ABPP

Purpose: To map the off-target landscape of your compound in a native biological matrix using Activity-Based Protein Profiling (3[3]).

  • Lysate Preparation: Lyse target cells (e.g., HEK293T or disease-specific lines) in native lysis buffer (PBS, 0.1% NP-40, protease inhibitors without DTT/EDTA). Clarify by centrifugation and adjust protein concentration to 2 mg/mL.

  • Competitive Pre-incubation: Treat 50 µL aliquots of lysate with your compound in a dose-response gradient (0.1 µM, 1 µM, 10 µM) or DMSO vehicle control. Incubate for 1 hour at 37°C.

  • Broad-Spectrum Labeling: Add a universal cysteine-reactive alkyne probe (e.g., Iodoacetamide-alkyne, IA-alkyne) to a final concentration of 10 µM. Incubate for 1 hour at room temperature in the dark.

  • CuAAC Click Chemistry: To each sample, add the click chemistry master mix to achieve final concentrations of: 100 µM TAMRA-azide, 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO 4​ . React for 1 hour at room temperature.

  • Resolution & Analysis: Quench with 4x Laemmli buffer, boil for 5 minutes, and resolve proteins via SDS-PAGE. Scan the gel on a fluorescence imager (e.g., Typhoon).

    • Interpretation: Specific compounds will show the dose-dependent disappearance of a single fluorescent band (your target). Promiscuous compounds will cause the disappearance of multiple bands across the proteome.

Part 4: Visualizations of Specificity Logic and Workflows

KineticLogic Target Target Protein + Probe Complex Reversible Complex (High Affinity, Low Ki) Target->Complex Recognition Element (carbamoylmethoxy) Adduct Specific Covalent Adduct (Driven by kinact) Complex->Adduct Warhead Reaction (chloroacetamide) OffTarget Off-Target Proteins + Probe OffComplex Weak/No Complex (High Ki) OffTarget->OffComplex Poor Fit OffAdduct Non-Specific Adduct (Driven by kchem) OffTarget->OffAdduct Direct Alkylation OffComplex->OffAdduct High Intrinsic Reactivity

Fig 1: Kinetic logic of covalent specificity. Optimizing the recognition element improves Ki, while tuning the warhead reduces non-specific kchem.

ABPPWorkflow Step1 1. Cell Lysate Preparation Step2 2. Pre-incubation with Covalent Probe Step1->Step2 Step3 3. Broad-Spectrum Labeling (IA-Alkyne) Step2->Step3 Step4 4. CuAAC Click Chemistry (Fluorophore/Biotin) Step3->Step4 Step5 5. SDS-PAGE or LC-MS/MS Analysis Step4->Step5

Fig 2: Competitive Activity-Based Protein Profiling (ABPP) workflow for evaluating proteome-wide off-target liabilities.

Part 5: References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI, 2022.1

  • Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science, 2022. 2

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI, 2025. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Herbicidal Activity of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide and Other Chloroacetamide Herbicides

This guide provides a comprehensive comparison of the potential herbicidal activity of the novel compound N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide against established chloroacetamide herbicides. This anal...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the potential herbicidal activity of the novel compound N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide against established chloroacetamide herbicides. This analysis is intended for researchers, scientists, and professionals in the field of drug and herbicide development.

Introduction to Chloroacetamide Herbicides

The chloroacetamide class of herbicides has been a cornerstone of weed management in modern agriculture for decades.[1] Primarily used for pre-emergence control of annual grasses and some broadleaf weeds, these herbicides are valued for their efficacy and broad applicability in various crops.[2] Commercially significant examples include metolachlor, alachlor, acetochlor, and butachlor.

All chloroacetamide herbicides share a common chemical feature: a 2-chloroacetyl moiety linked to a substituted amine. This core structure is responsible for their herbicidal activity.

Chemical Structures of Common Chloroacetamide Herbicides

cluster_0 Common Chloroacetamide Herbicides cluster_1 Target Compound Metolachlor Metolachlor Alachlor Alachlor Acetochlor Acetochlor Butachlor Butachlor Target N-{[4-(carbamoylmethoxy)phenyl]methyl} -2-chloroacetamide

Caption: Chemical structures of common chloroacetamide herbicides and the target compound.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Synthesis

The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[3] VLCFAs are essential components of plant cell membranes and are crucial for cell division and expansion, particularly in the early stages of seedling growth.

The herbicidal effect is exerted through the following pathway:

cluster_0 Mechanism of Action Uptake Herbicide Uptake (Shoots and Roots) Translocation Translocation Uptake->Translocation TargetSite VLCFA Elongase Complex (Endoplasmic Reticulum) Translocation->TargetSite Inhibition Inhibition of VLCFA Synthesis TargetSite->Inhibition Chloroacetamide binds to elongase enzyme Effect Disruption of Cell Division and Growth Inhibition->Effect Outcome Weed Seedling Death Effect->Outcome

Caption: Generalized mechanism of action for chloroacetamide herbicides.

Chloroacetamides are absorbed by the emerging shoots and roots of germinating weeds and then translocated within the plant.[2] They act on the elongase enzyme complex responsible for extending fatty acid chains beyond 18 carbons.[3] By inhibiting this process, the herbicides disrupt the formation of new cell membranes, leading to a cessation of growth and eventual death of the seedling before it can emerge from the soil. This pre-emergence activity is a hallmark of this herbicide class.

Comparative Analysis of Herbicidal Activity

While no direct experimental data for N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide is publicly available, we can infer its potential activity based on established structure-activity relationships (SAR) within the chloroacetamide family. The herbicidal efficacy of these compounds is significantly influenced by the nature of the substituents on the nitrogen atom of the acetamide.

HerbicideKey Structural FeaturesTypical Application Rates (kg a.i./ha)Primary Target Weeds
Metolachlor N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)1.0 - 2.5Annual grasses, some broadleaf weeds
Alachlor N-(2,6-diethylphenyl)-N-(methoxymethyl)1.5 - 4.0Annual grasses, many broadleaf weeds
Acetochlor N-(2-ethyl-6-methylphenyl)-N-(ethoxymethyl)1.0 - 3.0Annual grasses, some broadleaf weeds
Butachlor N-(2,6-diethylphenyl)-N-(butoxymethyl)1.0 - 4.5Annual grasses, certain broadleaf weeds in rice
N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide N-benzyl group with a 4-carbamoylmethoxy substituent(Predicted)(Predicted) Annual grasses, potentially some broadleaf weeds

Data compiled from publicly available sources.

Analysis of the N-Substituent in the Target Compound

The structure of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide features an N-benzyl group with a carbamoylmethoxy [-OCH2C(O)NH2] substituent at the para-position of the phenyl ring.

  • N-Benzyl Group: The presence of a benzyl group attached to the nitrogen is a known feature in some herbicidal compounds. This lipophilic group can facilitate the transport of the molecule across plant cell membranes.

  • Carbamoylmethoxy Substituent: This polar side chain introduces a hydrophilic component to the molecule. The ether linkage and the amide group could influence the compound's solubility, mobility within the plant, and its interaction with the target enzyme. Studies on other chloroacetamide derivatives have shown that the presence of ether linkages can affect their hydrolysis and degradation pathways.[4]

Predicted Herbicidal Activity

Based on the general principles of chloroacetamide SAR, it can be hypothesized that N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide will exhibit pre-emergence herbicidal activity against annual grasses. The overall balance of lipophilic (N-benzyl) and hydrophilic (carbamoylmethoxy) character will be a critical determinant of its efficacy. The polarity introduced by the carbamoylmethoxy group might enhance its systemic movement within the plant compared to more lipophilic analogues. However, it could also potentially increase its susceptibility to metabolic detoxification within the plant.

The herbicidal spectrum is predicted to be similar to other chloroacetamides, with a primary focus on controlling germinating grasses. Its effectiveness against broadleaf weeds is likely to be limited.

Experimental Protocols for Comparative Efficacy Evaluation

To empirically determine the herbicidal activity of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide, a series of standardized bioassays should be conducted.

Pre-emergence Herbicidal Activity Assay

This experiment evaluates the ability of the compound to prevent weed emergence.

Methodology:

  • Soil Preparation: A standardized soil mix (e.g., sandy loam) is prepared and placed in pots.

  • Weed Seeding: Seeds of target weed species (e.g., Echinochloa crus-galli - barnyardgrass, a common model for grass weeds) are sown at a uniform depth.

  • Herbicide Application: The test compound and reference herbicides (metolachlor, alachlor, etc.) are dissolved in a suitable solvent (e.g., acetone) and diluted with water to create a range of concentrations. These solutions are then sprayed evenly onto the soil surface. A control group is treated with the solvent-water mixture only.

  • Incubation: The pots are placed in a controlled environment (greenhouse or growth chamber) with optimal conditions for weed germination and growth (temperature, light, humidity).

  • Data Collection: After a set period (e.g., 14-21 days), the number of emerged seedlings in each pot is counted. The fresh and dry weight of the emerged seedlings is also determined.

  • Analysis: The percentage of inhibition of emergence and growth is calculated for each concentration. The data is then used to determine the EC50 (Effective Concentration for 50% inhibition) value for each compound.

cluster_0 Pre-emergence Assay Workflow Start Prepare Soil and Seed Weeds Application Apply Herbicide Treatments Start->Application Incubation Incubate in Controlled Environment Application->Incubation Data Collect Emergence and Biomass Data Incubation->Data Analysis Calculate EC50 Values Data->Analysis

Caption: Experimental workflow for the pre-emergence herbicidal activity assay.

Root and Shoot Growth Inhibition Assay

This assay provides a more detailed look at the specific effects on seedling development.

Methodology:

  • Germination: Weed seeds are germinated on moist filter paper in petri dishes.

  • Treatment: Once the radicle (embryonic root) has emerged to a specific length (e.g., 2-3 mm), the seedlings are transferred to new petri dishes containing filter paper moistened with different concentrations of the test and reference herbicides.

  • Incubation: The petri dishes are incubated in the dark to promote etiolated growth.

  • Measurement: After a defined period (e.g., 72 hours), the length of the primary root and shoot (coleoptile) of each seedling is measured.

  • Analysis: The percentage of inhibition of root and shoot elongation is calculated relative to the control group. IC50 (Inhibitory Concentration for 50% growth reduction) values are then determined.

Conclusion and Future Directions

While direct comparative data for N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide is not yet available, its chemical structure suggests it will function as a pre-emergence herbicide with a mechanism of action consistent with other chloroacetamides. The unique N-benzyl-carbamoylmethoxy substituent is likely to influence its physicochemical properties, potentially affecting its uptake, translocation, and metabolic fate within the plant.

Further research, following the experimental protocols outlined above, is necessary to definitively characterize its herbicidal efficacy and spectrum of activity. Comparative studies with established chloroacetamide herbicides will be crucial in determining its potential as a novel weed management tool.

References

  • El-Zemity, S. A., et al. (2021). Synthesis, Herbicidal Activity and Molecular Docking of some New Chloroacetamide Derivatives.
  • MDPI. (2025). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. MDPI. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlock the Potential of Chloroacetamide: Synthesis, Herbicidal Activity, and Advanced Applications in Agrochemicals. [Link]

  • El-Zemity, S. A., et al. (2024). Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents.
  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. PubMed. [Link]

  • Olszewska, P., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC. [Link]

  • Roberts, A. L., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications. [Link]

  • Böger, P. (2026). Mode of Action for Chloroacetamides and Functionally Related Compounds.

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Comparative

A Comparative Analysis of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide (RCM-1) with Known FOXM1 Inhibitors

In the landscape of oncology drug discovery, the transcription factor Forkhead Box M1 (FOXM1) has emerged as a critical therapeutic target. Overexpressed in a vast array of human cancers, FOXM1 is a master regulator of t...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncology drug discovery, the transcription factor Forkhead Box M1 (FOXM1) has emerged as a critical therapeutic target. Overexpressed in a vast array of human cancers, FOXM1 is a master regulator of the cell cycle, driving proliferation, and contributing to chemoresistance and metastasis. Consequently, the development of small-molecule inhibitors that can effectively and specifically target FOXM1 is a significant focus of modern cancer research.

This guide provides an in-depth comparative analysis of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide , a compound identified through high-throughput screening as a potent FOXM1 inhibitor and also known as RCM-1 (Robert Costa Memorial drug-1). We will objectively evaluate its performance against two other well-characterized FOXM1 inhibitors: the natural product Thiostrepton and the synthetic small molecule FDI-6 . This analysis is grounded in published experimental data to provide researchers, scientists, and drug development professionals with a clear, technically sound comparison to inform their own research and development efforts.

The Central Role of FOXM1 in Carcinogenesis

FOXM1 governs the expression of a large network of genes essential for cell cycle progression, particularly those required for the G2/M transition and proper mitotic spindle assembly. Its aberrant upregulation is a hallmark of many malignancies, leading to unchecked cell division and tumor growth. The clinical significance of FOXM1 is underscored by its association with poor prognosis and resistance to conventional therapies, making its inhibition a highly sought-after strategy in oncology.

Profiling the Inhibitors: Mechanisms of Action

The therapeutic potential of a FOXM1 inhibitor is intrinsically linked to its mechanism of action. RCM-1, Thiostrepton, and FDI-6, while all targeting FOXM1, do so through distinct molecular interactions. Understanding these differences is crucial for predicting their efficacy, potential off-target effects, and suitability for various therapeutic contexts.

RCM-1 (N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide)

RCM-1 operates through a multi-faceted mechanism. Primarily, it inhibits the nuclear localization of the FOXM1 protein. By preventing FOXM1 from entering the nucleus, RCM-1 effectively blocks its access to target gene promoters. Furthermore, RCM-1 has been shown to increase the ubiquitination of FOXM1, tagging it for proteasomal degradation. A key aspect of its action is the disruption of the protein-protein interaction between FOXM1 and β-catenin, a critical component of the Wnt signaling pathway, leading to the degradation of both proteins. This dual action on both FOXM1 and β-catenin suggests a potent and robust anti-tumor effect.

Thiostrepton

Thiostrepton is a thiazole antibiotic isolated from Streptomyces azureus. It was one of the first compounds identified as a FOXM1 inhibitor. Its mechanism is complex; it has been shown to directly interact with the FOXM1 protein, inhibiting its binding to DNA target sites. However, Thiostrepton is also known to be a proteasome inhibitor. This promiscuity is a significant consideration, as its anti-cancer effects may be a composite of FOXM1 inhibition and broader proteasomal inhibition, which can lead to off-target effects.

FDI-6

FDI-6 was identified as a specific FOXM1 inhibitor that functions by directly binding to the FOXM1 protein's DNA-binding domain (DBD). This interaction sterically hinders FOXM1 from engaging with its target gene promoters, thereby down-regulating the expression of proliferation-associated genes. Unlike Thiostrepton, FDI-6 is reported to be inactive against the proteasome, suggesting a more specific mechanism of action targeting the FOXM1 pathway.

The distinct mechanisms are visualized in the diagram below:

FOXM1_Inhibitor_Mechanisms cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FOXM1_n FOXM1 DNA DNA (Target Genes) FOXM1_n->DNA Binds to Promoter BetaCatenin_n β-catenin FOXM1_n->BetaCatenin_n Interacts with Transcription Gene Transcription (Proliferation) DNA->Transcription FOXM1_c FOXM1 FOXM1_c->FOXM1_n Nuclear Translocation FOXM1_c->FOXM1_n Blocks Proteasome Proteasome FOXM1_c->Proteasome Degradation RCM1 RCM-1 RCM1->FOXM1_n Disrupts Interaction RCM1->FOXM1_c Promotes Ubiquitination RCM1->FOXM1_c Blocks Thiostrepton Thiostrepton Thiostrepton->FOXM1_n Inhibits DNA Binding Thiostrepton->Proteasome Inhibits FDI6 FDI-6 FDI6->FOXM1_n Binds to DBD, Inhibits DNA Binding

Caption: Mechanisms of RCM-1, Thiostrepton, and FDI-6.

Performance Comparison: Experimental Data

InhibitorTarget/MechanismCell LineIC50 / GI50 ValueKey Findings & ContextReference
RCM-1 Inhibits FOXM1 nuclear localization; Promotes degradation; Disrupts FOXM1/β-catenin interactionRD (Rhabdomyosarcoma)IC50: 2.5 µMSignificantly reduces cell viability and enhances apoptosis.
76-9 (Rhabdomyosarcoma)IC50: 1.37 µMDemonstrates potent anti-tumor activity in vitro and in vivo.
Thiostrepton Inhibits FOXM1 DNA binding; Proteasome inhibitorA2780 (Ovarian Cancer)IC50: 1.10 µMSuppresses cell viability and induces apoptosis. Off-target effects via proteasome inhibition are possible.
HEC-1A (Endometrial Cancer)IC50: 2.22 µMDownregulates FOXM1 expression and enhances sensitivity to carboplatin.
FDI-6 Binds to FOXM1 DNA-binding domainPEO-1 (Ovarian Cancer)GI50: 18.1 µMDisplaces FOXM1 from genomic targets, leading to transcriptional downregulation.
MDA-MB-231 (Breast Cancer)GI50: 21.8 µMInhibits cell proliferation, migration, and invasion in triple-negative breast cancer cells.
General DNA Binding AssayIC50: 22.5 µMDirectly inhibits the binding of FOXM1 to DNA.

Expert Analysis: The compiled data indicates that RCM-1 and Thiostrepton exhibit comparable potency in the low micromolar range across various cancer cell lines. FDI-6, while more specific in its mechanism by directly targeting the FOXM1-DNA interaction, shows a higher IC50/GI50, suggesting lower potency in cell-based assays compared to the other two. The choice of inhibitor would therefore depend on the experimental goals: FDI-6 may be preferable for studies requiring high specificity for the FOXM1-DNA binding event, whereas RCM-1 offers a potent, multi-pronged attack on the FOXM1 pathway. Thiostrepton's utility must be weighed against its known off-target effects as a proteasome inhibitor.

Key Experimental Protocols

To ensure reproducibility and valid comparisons, the methodologies employed must be robust and well-documented. Below are detailed, step-by-step protocols for cornerstone assays used to evaluate FOXM1 inhibitor performance.

Experimental Workflow Overview

Experimental_Workflow cluster_assays Performance Assays cluster_endpoints Data Endpoints start Cancer Cell Culture treatment Treat with Inhibitor (RCM-1, Thiostrepton, FDI-6) + Vehicle Control start->treatment viability Cell Viability Assay (SRB or MTT) treatment->viability colony Colony Formation Assay treatment->colony western Western Blot Analysis treatment->western ic50 Determine IC50/GI50 viability->ic50 clonogenicity Assess Clonogenic Survival colony->clonogenicity protein_levels Quantify FOXM1 Expression & Localization western->protein_levels

Caption: Workflow for evaluating FOXM1 inhibitors.

Protocol 1: Cell Viability Assay (Sulforhodamine B - SRB)

This assay provides a quantitative measure of cell density, based on the measurement of cellular protein content, to determine inhibitor-induced cytotoxicity and calculate IC50 values.

Causality: The SRB assay is chosen for its stability, sensitivity, and linearity with cell number over a wide range. Unlike metabolic assays (e.g., MTT), it is less susceptible to interference from compounds affecting cellular redox potential.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., RD, A2780, MDA-MB-231) in 96-well plates at a density of 2,000-5,000 cells/well. Allow cells to adhere and grow for 24 hours.

  • Inhibitor Treatment: Prepare serial dilutions of RCM-1, Thiostrepton, and FDI-6 in complete culture medium. Replace the medium in the wells with medium containing the inhibitors at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.

  • Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes on a plate shaker.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each inhibitor.

Protocol 2: Colony Formation (Clonogenic) Assay

This assay assesses the long-term effect of an inhibitor on a single cell's ability to proliferate and form a colony, providing insight into cytostatic versus cytotoxic effects.

Causality: This is a gold-standard assay for determining the effectiveness of anti-cancer agents in vitro as it measures the ultimate reproductive integrity of cells after treatment. A reduction in colony formation indicates a durable anti-proliferative effect.

Methodology:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates. Allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with low concentrations of the inhibitors (e.g., at or below the IC50) for 24 hours.

  • Recovery: After 24 hours, remove the inhibitor-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

  • Incubation: Incubate the plates for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed in the control wells.

  • Fixation and Staining: Wash the wells with PBS. Fix the colonies with a solution of 100% methanol for 15 minutes. Remove the methanol and stain with 0.5% (w/v) crystal violet in 25% methanol for 20 minutes.

  • Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Quantification: Scan or photograph the plates. Count the number of colonies (typically defined as >50 cells) in each well.

  • Analysis: Express the number of colonies in treated wells as a percentage of the colonies in the vehicle control well to determine the surviving fraction.

Protocol 3: Western Blot for FOXM1 Expression and Localization

This protocol is used to determine the effect of inhibitors on the total protein level of FOXM1 and its subcellular localization (nuclear vs. cytoplasmic).

Causality: This is a direct test of the proposed mechanisms of action. For RCM-1, a decrease in total and nuclear FOXM1 is expected. For FDI-6, total FOXM1 levels may not change, but its presence in the nucleus should be confirmed. For Thiostrepton, a decrease in total FOXM1 is anticipated.

Methodology:

  • Treatment and Fractionation: Treat cells grown in 10-cm dishes with inhibitors for a specified time (e.g., 24 hours). For localization studies, perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions. For total protein, lyse cells directly in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FOXM1 (e.g., rabbit anti-FOXM1) overnight at 4°C. Use antibodies for Lamin B1 (nuclear marker), α-Tubulin (cytoplasmic marker), and β-Actin (loading control) on separate blots or after stripping.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize FOXM1 levels to the appropriate loading control.

Conclusion and Future Outlook

This comparative analysis demonstrates that N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide (RCM-1) is a potent inhibitor of the oncogenic transcription factor FOXM1, with efficacy comparable to or greater than other known inhibitors like Thiostrepton and FDI-6 in various cellular contexts. Its unique mechanism of action, involving the inhibition of nuclear localization and disruption of the FOXM1/β-catenin axis, presents a compelling strategy for anti-cancer therapy.

While Thiostrepton also shows potent activity, its character as a proteasome inhibitor complicates its use as a specific FOXM1-targeting tool. FDI-6 offers high specificity for the FOXM1-DNA interaction but appears less potent in cell-based assays. No FOXM1 inhibitor has yet progressed to clinical trials, highlighting the urgent need for the continued development of potent, selective, and safe therapeutic agents.

RCM-1 stands out as a promising candidate for further pre-clinical and clinical investigation. Future studies should focus on direct, head-to-head comparisons with next-generation FOXM1 inhibitors in a wider range of cancer models, including patient-derived xenografts, to fully elucidate its therapeutic potential. Combination therapies, pairing RCM-1 with standard-of-care chemotherapeutics or other targeted agents, also represent a promising avenue to overcome therapy resistance and improve patient outcomes.

References

  • Nasopharyngeal carcinoma (NPC) is a head and neck malignant tumor rare throughout most of the world but common in Southern China. Forkhead box M1 (FoxM1) transcription factor has been shown to play important role in the development and progression of human cancers. We have previously found that FoxM1 was overex- pressed in NPC patients and was associated with development of NPC. However, the exact functional significance of FoxM1 and its inhibitor thiostrepton
Validation

A Comparative Guide to the Structure-Activity Relationship of N-Aryl-2-Chloroacetamide Analogs as Anticancer Agents

Introduction The N-substituted-2-chloroacetamide scaffold is a cornerstone in medicinal chemistry, recognized for its utility in developing a diverse range of therapeutic agents.[1] The inherent reactivity of the α-chlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-substituted-2-chloroacetamide scaffold is a cornerstone in medicinal chemistry, recognized for its utility in developing a diverse range of therapeutic agents.[1] The inherent reactivity of the α-chloroacetamide "warhead" allows for covalent modification of biological targets, a mechanism increasingly harnessed in the design of potent and selective inhibitors. While the specific compound, N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide, is not extensively documented in publicly available scientific literature, this guide will provide a comprehensive analysis of a closely related and well-characterized series of N-aryl-2-chloroacetamide analogs. This illustrative series, based on the N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide core, serves as an exemplary model for understanding the critical structure-activity relationships (SAR) that govern the anticancer properties of this compound class. By examining the impact of systematic structural modifications on biological activity, we can derive valuable insights applicable to the broader field of N-substituted chloroacetamide drug discovery.

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthesis, biological evaluation, and SAR of these promising anticancer agents. We will delve into the causality behind experimental design and provide detailed, validated protocols to ensure scientific integrity and reproducibility.

Core Scaffold and Rationale for Analog Design

The fundamental structure of the analogs discussed herein is N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide. This core was strategically selected for its synthetic tractability and known interactions with biological systems. The 2-chloroacetamide moiety acts as an electrophile, capable of forming covalent bonds with nucleophilic residues in target proteins. The N-aryl substituent, in this case, a substituted thiazole ring, provides a framework for introducing molecular diversity to modulate potency, selectivity, and pharmacokinetic properties.

The primary hypothesis underpinning the SAR studies of these analogs is that modifications to the terminal phenyl ring of the N-aryl substituent will significantly influence the compound's interaction with its biological target, thereby altering its anticancer efficacy. The systematic variation of substituents on this phenyl ring allows for a thorough investigation of the electronic and steric effects on biological activity.

Comparative Analysis of Anticancer Activity

A series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and evaluated for their in-vitro anticancer activity against the MCF-7 human breast cancer cell line.[2] The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of each analog. The results of these studies are summarized in the table below.

Compound IDR-Group (Substitution on terminal phenyl ring)IC50 (µM) against MCF-7
d1 2-Br>100
d2 3-Br89.4
d3 4-Br78.2
d4 4-Cl95.3
d5 4-Cl, 2-NO268.7
d6 2-CH3, 5-NO238.0
d7 4-F, 3-NO240.6
d8 4-Cl, 2-NO268.7
d9 2,4-di-Cl81.5
5-FU (control) -15.8

SAR Interpretation:

The data reveals several key structure-activity relationships:

  • Influence of Halogen Substitution: The position of the bromine atom on the terminal phenyl ring significantly impacts activity. The 4-bromo substituted analog (d3 ) displayed the highest potency among the bromo-substituted compounds, suggesting that substitution at the para position is favorable. The 2-bromo analog (d1 ) was inactive, indicating that substitution at the ortho position is detrimental to activity, likely due to steric hindrance.

  • Effect of Electron-Withdrawing Groups: The introduction of a nitro group (an electron-withdrawing group) generally enhanced anticancer activity. Analogs d6 and d7 , bearing nitro and methyl or fluoro substituents, were the most potent compounds in the series, with IC50 values of 38.0 µM and 40.6 µM, respectively.[2] This suggests that reducing the electron density of the terminal phenyl ring is beneficial for activity.

  • Combined Effects: The combination of a halogen and a nitro group, as seen in d5 and d8 , resulted in moderate activity. The dichlorinated analog (d9 ) also showed moderate potency.

Experimental Methodologies

General Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino)acetamide Derivatives

The synthesis of the target compounds is a multi-step process that begins with the formation of a thiazole ring, followed by chloroacetylation and subsequent nucleophilic substitution.[2]

Step 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate I)

  • A mixture of p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed for 12 hours.

  • The reaction mixture is cooled, and the resulting solid is collected by filtration.

  • The crude product is purified by recrystallization to yield 4-(4-bromophenyl)thiazol-2-amine.

Step 2: Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (Intermediate II)

  • To a solution of Intermediate I (0.01 mol) in a suitable solvent (e.g., dioxane), chloroacetyl chloride (0.012 mol) is added dropwise at 0-5°C.

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • The solvent is removed under reduced pressure, and the residue is purified to obtain N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide.

Step 3: Synthesis of Final N-aryl-2-chloroacetamide Analogs (d1-d9)

  • A mixture of Intermediate II (0.01 mol) and the corresponding substituted aniline (0.02 mol) is refluxed for 7-8 hours.[2]

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is washed and recrystallized to afford the final pure compound.

G cluster_0 Synthesis Workflow p-bromoacetophenone p-bromoacetophenone Intermediate_I 4-(4-bromophenyl)thiazol-2-amine p-bromoacetophenone->Intermediate_I Thiourea Thiourea Thiourea->Intermediate_I Iodine Iodine Iodine->Intermediate_I Intermediate_II N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Intermediate_I->Intermediate_II Step 2 Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Intermediate_II Final_Products Target Analogs (d1-d9) Intermediate_II->Final_Products Step 3 Substituted_Anilines Substituted_Anilines Substituted_Anilines->Final_Products

Caption: Synthetic workflow for N-aryl-2-chloroacetamide analogs.

In-vitro Anticancer Activity Assay (SRB Assay)

The anticancer activity of the synthesized compounds was evaluated against the MCF-7 cell line using the Sulforhodamine B (SRB) assay.[2]

  • Cell Plating: MCF-7 cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 72 hours.

  • Cell Fixation: The cells are fixed with trichloroacetic acid.

  • Staining: The fixed cells are stained with 0.4% (w/v) SRB solution.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization and Absorbance Reading: The bound dye is solubilized with a Tris-base solution, and the absorbance is measured at a specific wavelength.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

G cluster_1 SRB Assay Protocol A Seed MCF-7 cells in 96-well plates B Incubate for 24h A->B C Treat with test compounds B->C D Incubate for 72h C->D E Fix cells with TCA D->E F Stain with SRB E->F G Wash to remove unbound dye F->G H Solubilize bound dye G->H I Measure absorbance H->I J Calculate IC50 values I->J G cluster_2 Proposed Mechanism of Action Analog N-Aryl-2-chloroacetamide Analog Binding Non-covalent Binding Analog->Binding Target_Protein Target Protein (e.g., Kinase, Enzyme) Target_Protein->Binding Covalent_Bond Covalent Bond Formation (Alkylation) Binding->Covalent_Bond Inhibition Irreversible Inhibition of Protein Function Covalent_Bond->Inhibition Apoptosis Cancer Cell Apoptosis Inhibition->Apoptosis

Caption: Covalent inhibition mechanism of chloroacetamide analogs.

Conclusion and Future Directions

The structure-activity relationship studies of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide analogs have provided valuable insights into the design of novel anticancer agents. The findings highlight the importance of the substitution pattern on the terminal phenyl ring, with electron-withdrawing groups and para-substitution generally favoring higher potency. The detailed synthetic and biological testing protocols described in this guide offer a robust framework for the further development of this class of compounds.

Future research in this area should focus on:

  • Target Identification and Validation: Elucidating the specific molecular targets of these compounds to understand their mechanism of action at a deeper level.

  • Optimization of Potency and Selectivity: Synthesizing and testing new analogs with a wider range of substituents to improve anticancer activity and minimize off-target effects.

  • In-vivo Efficacy and Pharmacokinetic Studies: Evaluating the most promising compounds in animal models to assess their therapeutic potential and drug-like properties.

  • Exploration of Other Therapeutic Areas: Investigating the potential of N-aryl-2-chloroacetamide analogs for the treatment of other diseases, such as microbial infections and inflammatory disorders. [3] By leveraging the principles of medicinal chemistry and a systematic approach to SAR, the N-substituted-2-chloroacetamide scaffold holds significant promise for the development of next-generation targeted therapies.

References

  • Valente, S., et al. (2001). Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. Journal of Medicinal Chemistry, 44(5), 694-702. Available at: [Link]

  • Shevtsiv, M., et al. (2012). Novel N-aryl(alkaryl)-2-[(3-R-2-oxo-2H-t[3][4][5]riazino[2,3-c]quinazoline-6-yl)thio]acetamides: Synthesis, cytotoxicity, anticancer activity, COMPARE analysis and docking. Medicinal Chemistry Research, 22, 3845–3856. Available at: [Link]

  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3485-3507. Available at: [Link]

  • Kumar, A., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 89. Available at: [Link]

  • Chaudhary, P., et al. (2014). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library, 6(5), 132-136. Available at: [Link]

  • Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(8), 3071-3081. Available at: [Link]

  • Lesyk, R., et al. (2025). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. ScienceRise: Pharmaceutical Science, 1(53), 72-84. Available at: [Link]

  • Dimkić, I., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79. Available at: [Link]

  • Aleksić, M., et al. (2016). N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. Journal of the Serbian Chemical Society, 81(2), 141-155. Available at: [Link]

  • Podunavac-Kuzmanović, S., et al. (2025). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Molecules, 30(15), 3438. Available at: [Link]

  • Abdel-Latif, E. (2019). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. Available at: [Link]

  • Dimkić, I., et al. (2021). (PDF) Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. ResearchGate. Available at: [Link]

  • Dimkić, I., et al. (2021). Melting point and yield of N-(substituted phenyl) chloroacetamides. ResearchGate. Available at: [Link]

  • Aleksić, M., et al. (2015). (PDF) N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. ResearchGate. Available at: [Link]

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Comparative

"benchmarking N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide against commercial compounds"

Benchmarking N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide: A Comparative Guide to Cysteine-Reactive Probes As the landscape of targeted covalent inhibitors (TCIs) and chemoproteomics expands, the selection of...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide: A Comparative Guide to Cysteine-Reactive Probes

As the landscape of targeted covalent inhibitors (TCIs) and chemoproteomics expands, the selection of the optimal electrophilic warhead is critical. Hyper-reactive probes often lead to off-target toxicity, while overly inert compounds fail to achieve target engagement.

This guide provides an objective benchmarking analysis of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide (CAS: 1258650-32-6)[1], a functionalized covalent fragment. We will evaluate its performance against classic alkylators (Iodoacetamide, Chloroacetamide) and commercial covalent drugs (Ibrutinib, Afatinib) by analyzing intrinsic reactivity and proteome-wide selectivity.

Structural Rationale and Mechanism of Action

N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide consists of two functional domains:

  • The Chloroacetamide Warhead: A classical electrophile that undergoes an irreversible nucleophilic substitution ( SN​2 ) with the thiolate form of cysteine residues[2].

  • The Carbamoylmethoxy-benzyl Scaffold: A recognition moiety that provides multiple hydrogen bond donors/acceptors (via the carbamoyl group) and spatial orientation. This scaffold differentiates the compound from simple, unfunctionalized chloroacetamides by introducing steric and electrostatic parameters that drive non-covalent pre-association[3].

G Cys Target Protein (Cysteine Thiolate) Complex Non-Covalent Encounter Complex Cys->Complex Probe N-{[4-(carbamoylmethoxy)phenyl]methyl} -2-chloroacetamide Probe->Complex TS SN2 Transition State (Cl- leaving) Complex->TS Nucleophilic Attack Adduct Irreversible Covalent Adduct (Thioether Bond) TS->Adduct Cl- Elimination

Figure 1: SN2 covalent modification mechanism of cysteine by chloroacetamides.

Intrinsic Reactivity Profiling

Causality & Logic: To develop a successful covalent probe, we must decouple the compound's target-binding affinity from its baseline chemical reactivity. If the warhead is too electrophilic, it will indiscriminately alkylate abundant cellular thiols (like glutathione), leading to rapid metabolic clearance and systemic toxicity. We benchmark intrinsic reactivity by calculating the pseudo-first-order half-life ( t1/2​ ) of the compound in the presence of excess Glutathione (GSH).

Self-Validating Protocol: NMR-Based GSH Depletion Assay
  • Preparation: Prepare a reaction mixture containing 10 mM GSH and 1 mM of the test compound in 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 10% D2​O .

  • Internal Control: Add 1 mM 4-bromobenzoic acid. Validation: This non-reactive internal standard accounts for NMR instrument drift and pipetting errors, ensuring integration accuracy over time.

  • Stability Control: Run a parallel sample containing the compound but lacking GSH. Validation: This ensures that any observed degradation is strictly GSH-dependent and not due to spontaneous aqueous hydrolysis.

  • Acquisition: Monitor the disappearance of the α -chloro protons (typically ~4.0–4.2 ppm) via 1H -NMR at 37°C over 24 hours.

  • Analysis: Plot the natural log of the remaining compound concentration versus time to extract the rate constant ( k ) and calculate t1/2​ .

Table 1: Comparative Intrinsic Reactivity (GSH t1/2​ )
CompoundWarhead ClassGSH t1/2​ (pH 7.4, 37°C)Clinical/Research Status
Iodoacetamide (IAA)Iodoacetamide< 5 minNon-selective Tool Compound
Chloroacetamide (CAA)Chloroacetamide~ 2.5 hoursBaseline Warhead
N-{[4-(carbamoylmethoxy)...} Chloroacetamide ~ 3.1 hours Preclinical Probe
IbrutinibAcrylamide> 24 hoursApproved Drug (BTK Inhibitor)

Data Interpretation: N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide exhibits a GSH half-life of ~3.1 hours. The slight reduction in reactivity compared to bare CAA is due to the steric bulk of the benzyl substituent. It is significantly more stable than IAA, making it suitable for cellular assays without immediate glutathione-mediated depletion.

Proteome-Wide Selectivity (isoTOP-ABPP)

Causality & Logic: Intrinsic reactivity does not guarantee biological selectivity. To determine how the carbamoylmethoxy-benzyl scaffold directs the chloroacetamide warhead in a complex biological environment, we utilize isotopic Tandem Orthogonal Proteolysis Activity-Based Protein Profiling (isoTOP-ABPP)[4][5]. This competitive chemoproteomic assay allows us to quantify exactly which cysteines are engaged by the compound in living cells.

G Lysate Native Proteome (Cell Lysate) Incubation 1. Probe Incubation (Competition) Lysate->Incubation Labeling 2. IA-Alkyne Labeling (Remaining Cys) Incubation->Labeling Click 3. Click Chemistry (Biotin-Azide) Labeling->Click Enrich 4. Streptavidin Enrichment Click->Enrich MS 5. LC-MS/MS Quantification Enrich->MS

Figure 2: Competitive isoTOP-ABPP workflow for proteome-wide selectivity.

Self-Validating Protocol: Competitive isoTOP-ABPP
  • Lysate Preparation & Dosing: Extract native proteome from MDA-MB-231 cells in PBS. Divide the lysate into two aliquots: one treated with DMSO (Vehicle) and one treated with 10 µM of the test compound. Incubate for 1 hour at 37°C.

  • Universal Labeling: Add 100 µM Iodoacetamide-alkyne (IA-alkyne) to both aliquots for 1 hour to covalently tag all remaining unreacted, hyper-reactive cysteines[4].

  • Isotopic Click Chemistry: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). React the Vehicle lysate with a "Light" isotopically coded biotin-azide TEV-tag, and the Compound lysate with a "Heavy" tag[5].

  • Early Pooling: Combine the Heavy and Light lysates immediately after the click reaction. Validation: Pooling prior to enrichment eliminates downstream sample-handling bias, ensuring that any protein loss during washing affects both states equally.

  • Enrichment & Cleavage: Enrich the pooled sample on streptavidin-agarose beads. Wash stringently, then release the labeled peptides using TEV protease.

  • Reverse-Labeling Control: Perform a biological replicate where the Vehicle receives the "Heavy" tag and the Compound receives the "Light" tag. Validation: This rules out any ionization bias caused by the isotopic tags themselves during MS analysis.

  • LC-MS/MS Analysis: Quantify the Light/Heavy (or Heavy/Light) ratio for each identified cysteine-containing peptide. A ratio >4 (indicating >75% competition) signifies a highly engaged target.

Table 2: Proteome-Wide Selectivity Metrics (10 µM Dosing)
CompoundTotal Cysteines QuantifiedHighly Engaged Cysteines (>75% competition)Selectivity Profile
Iodoacetamide (IAA)> 2,500> 1,800Pan-reactive
N-{[4-(carbamoylmethoxy)...} > 2,500 ~ 45 Fragment-like (Moderate)
Afatinib (EGFR Inhibitor)> 2,500< 5Highly Targeted

Data Interpretation: While IAA indiscriminately alkylates the majority of the proteome, N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide demonstrates a "fragment-like" selectivity profile. It engages approximately 45 specific cysteines at 10 µM. This indicates that the carbamoylmethoxy-benzyl group successfully restricts the reactivity of the chloroacetamide warhead to a specific subset of the proteome, likely driven by hydrogen-bonding interactions in the binding pockets of those specific targets.

Conclusion

N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide represents a highly viable intermediate in covalent drug discovery. It successfully bridges the gap between the pan-reactivity of bare chloroacetamides and the extreme specificity of advanced clinical drugs. Its moderate GSH half-life (~3.1 hours) provides sufficient aqueous stability for cellular assays, while its functionalized scaffold restricts its proteomic footprint to a manageable subset of ligandable cysteines. It is an excellent starting point for fragment-based drug discovery (FBDD) campaigns aiming to identify novel allosteric or active-site cysteines in undruggable targets.

References

  • 1225770-38-6 | 2-Chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide - BLDpharm. (Source for CAS 1258650-32-6 compound identification). BLD Pharm.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI.
  • Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. PubMed Central (PMC).
  • Chemical proteomics for a comprehensive understanding of functional activity and the interactome. RSC Publishing.
  • Chloroacetamides - Enamine. Enamine.

Sources

Validation

A Comparative Guide to the Reproducibility of Experiments Involving N-Substituted-2-Chloroacetamides

For researchers, scientists, and drug development professionals, the reproducibility of synthetic protocols and the consistent performance of active compounds are paramount. This guide provides an in-depth technical comp...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the reproducibility of synthetic protocols and the consistent performance of active compounds are paramount. This guide provides an in-depth technical comparison of the experimental reproducibility for a target molecule, N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide , and two alternative N-substituted-2-chloroacetamide derivatives.

Introduction to N-Substituted-2-Chloroacetamides

N-substituted-2-chloroacetamides are a class of organic compounds characterized by a chloroacetamide moiety linked to a substituted aryl or alkyl group via a nitrogen atom. This chemical scaffold is of significant interest in medicinal chemistry and agrochemistry due to the diverse biological activities exhibited by its derivatives. The high reactivity of the chlorine atom allows for its facile displacement by various nucleophiles, making these compounds versatile intermediates for the synthesis of a wide range of heterocyclic and other functionalized molecules[1]. Members of this class have demonstrated antimicrobial, antifungal, herbicidal, and even anticancer properties[2][3].

The biological activity of these compounds is often attributed to their ability to act as alkylating agents. For instance, the herbicidal action of some chloroacetamides involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process in plant development[4]. Their antimicrobial effects are also thought to stem from the alkylation of essential biomolecules in pathogens.

This guide will now delve into the practical aspects of synthesizing and working with our target compound and its alternatives, providing detailed protocols and a comparative analysis to aid researchers in their experimental design.

Chemical Structures and Synthesis Overview

The chemical structures of the target compound and the two alternatives are presented below. The general synthesis involves the acylation of a primary or secondary amine with chloroacetyl chloride, a straightforward and widely used method for amide bond formation.

G cluster_target Target Compound cluster_alt1 Alternative 1 cluster_alt2 Alternative 2 Target N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide Alt1 N-(4-chlorophenyl)-2-chloroacetamide Alt2 N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Caption: Chemical structures of the compared N-substituted-2-chloroacetamides.

Experimental Protocols

Target Compound: N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide (Proposed Synthesis)

As no direct synthesis protocol is available, the following is a proposed two-step procedure based on established organic reactions. This protocol is designed for high reproducibility and is open to optimization.

Step 1: Synthesis of the Precursor Amine, 2-(4-(aminomethyl)phenoxy)acetamide

This step involves the alkylation of 4-hydroxybenzylamine with 2-chloroacetamide.

  • Materials: 4-hydroxybenzylamine, 2-chloroacetamide, potassium carbonate (K₂CO₃), acetone, ethyl acetate, brine.

  • Procedure:

    • To a solution of 4-hydroxybenzylamine (1.0 eq) in acetone, add anhydrous K₂CO₃ (1.5 eq).

    • Add 2-chloroacetamide (1.1 eq) to the suspension.

    • Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, filter the solid K₂CO₃ and evaporate the acetone under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain 2-(4-(aminomethyl)phenoxy)acetamide.

Step 2: Synthesis of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide

This step is a standard N-acylation reaction.

  • Materials: 2-(4-(aminomethyl)phenoxy)acetamide, chloroacetyl chloride, triethylamine (TEA), dichloromethane (DCM), 1N HCl, saturated sodium bicarbonate solution, brine.

  • Procedure:

    • Dissolve 2-(4-(aminomethyl)phenoxy)acetamide (1.0 eq) and TEA (1.2 eq) in DCM in a round-bottomed flask equipped with a magnetic stirrer.

    • Cool the mixture to 0 °C in an ice bath.

    • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure target compound.

Alternative 1: N-(4-chlorophenyl)-2-chloroacetamide

This is a well-documented, single-step synthesis.

  • Materials: 4-chloroaniline, chloroacetyl chloride, triethylamine (TEA), dichloromethane (DCM), 1N HCl.[5]

  • Procedure:

    • Dissolve 4-chloroaniline (1.0 eq) and TEA (1.2 eq) in DCM.

    • Cool the solution to 0 °C.

    • Add chloroacetyl chloride (1.0 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 16 hours.

    • Dilute the reaction mixture with DCM and wash twice with 1N HCl.

    • Pass the organic phase through a silica gel plug and concentrate in vacuo to obtain the product.

Alternative 2: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

This is a two-step synthesis starting from p-bromoacetophenone.

Step 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine [6]

  • Materials: p-bromoacetophenone, thiourea, iodine, diethyl ether, ammonium hydroxide solution.

  • Procedure:

    • Reflux a mixture of p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) for 12 hours.

    • Cool the mixture and wash with diethyl ether to remove unreacted starting materials.

    • Pour the reaction mixture into an ammonium hydroxide solution.

    • Filter the precipitated crude product.

Step 2: Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide [6]

  • Materials: 4-(4-bromophenyl)thiazol-2-amine, chloroacetyl chloride, triethylacetic acid (catalytic amount), ethanol.

  • Procedure:

    • Add chloroacetyl chloride (0.05 mol) and a few drops of triethylacetic acid to ethanol (30 ml) and stir on a water bath for 10 minutes.

    • Add the 4-(4-bromophenyl)thiazol-2-amine (0.05 mol) dropwise to the mixture and reflux for 2-3 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Filter the resulting precipitate to obtain the product.

Comparative Analysis of Synthesis and Properties

The reproducibility of these syntheses can be compared based on several factors, including the number of steps, reaction conditions, and the nature of the starting materials and products.

ParameterN-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide (Proposed)N-(4-chlorophenyl)-2-chloroacetamideN-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Number of Steps 212
Starting Materials 4-hydroxybenzylamine, 2-chloroacetamide, chloroacetyl chloride4-chloroaniline, chloroacetyl chloridep-bromoacetophenone, thiourea, iodine, chloroacetyl chloride
Reaction Conditions Reflux, 0 °C to RT0 °C to RTReflux
Purification Column chromatography, recrystallizationSilica gel plugFiltration, recrystallization
Reported Yield Not availableHigh (e.g., 97%)Not specified for chloroacetylation step
Molecular Weight 256.69 g/mol (calculated)204.05 g/mol 333.63 g/mol [7]
Melting Point Not available168 °C[8]Not specified

Discussion on Reproducibility:

  • Alternative 1 (N-(4-chlorophenyl)-2-chloroacetamide): This single-step synthesis is expected to be highly reproducible due to its simplicity, use of common reagents, and straightforward workup. The high reported yield suggests an efficient conversion.

  • Alternative 2 (N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide): This two-step synthesis involves a Hantzsch thiazole synthesis followed by N-acylation. While the reactions are standard, the overall yield and purity will depend on the efficiency of both steps. The use of iodine and reflux conditions may require careful control for consistent results.

  • Target Compound (Proposed Synthesis): The proposed two-step synthesis should be reasonably reproducible. The first step, a Williamson ether synthesis, is a reliable reaction. The second step, N-acylation, is also standard. The need for column chromatography in the first step might introduce some variability in yield depending on the scale and technique.

Comparative Biological Activity

While no specific biological data is available for the target compound, we can infer its potential activity based on the data for the alternatives. The table below presents the Minimum Inhibitory Concentration (MIC) values for the two alternative compounds against various microorganisms.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
N-(4-chlorophenyl)-2-chloroacetamide>100>100>100[3]
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives20-50 (derivatives)20-80 (derivatives)80 (derivatives)[6]

Structure-Activity Relationship Insights:

The data suggests that the nature of the substituent on the phenyl ring plays a crucial role in the antimicrobial activity. The simple chloro-substituted phenyl ring in Alternative 1 confers limited antimicrobial activity. In contrast, the more complex bromo-phenyl-thiazole moiety in the derivatives of Alternative 2 leads to significant antimicrobial potency[6]. This highlights that while the chloroacetamide group is the reactive "warhead," the larger aromatic system is key for target recognition and binding.

For the target compound, the carbamoylmethoxy group introduces both polarity and hydrogen bonding capabilities, which could influence its solubility and interaction with biological targets. Further experimental evaluation is necessary to determine its specific biological profile.

Mechanistic Considerations

The biological activity of chloroacetamides is generally attributed to their electrophilic nature, allowing them to alkylate nucleophilic residues in biomolecules.

G cluster_pathway Proposed Antimicrobial Mechanism of Action Compound N-Substituted-2-chloroacetamide Target Bacterial Enzyme (e.g., with Cys or His residue) Compound->Target Enters bacterial cell Alkylation Covalent Alkylation of Active Site Residue Target->Alkylation Nucleophilic attack by enzyme residue Inhibition Enzyme Inactivation Alkylation->Inhibition Death Bacterial Cell Death Inhibition->Death

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Comparative

Orthogonal Assays to Confirm the Covalent Mechanism of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide

Executive Summary In the landscape of targeted covalent inhibitors (TCIs), validating the mechanism of action is as critical as identifying the initial hit. N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs), validating the mechanism of action is as critical as identifying the initial hit. N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide (CAS: 1258650-32-6) is a highly versatile electrophilic tool compound utilized in fragment-based drug discovery (FBDD). Equipped with a chloroacetamide warhead, this molecule is designed to target nucleophilic amino acids—predominantly reactive cysteines—forming an irreversible covalent bond[1].

However, electrophilic fragments are prone to false positives caused by non-specific aggregation, pan-assay interference (PAINS), or off-target reactivity. As a Senior Application Scientist, I present this comparison guide to objectively evaluate the performance of chloroacetamide-based probes against alternative warheads. Furthermore, this guide details a self-validating system of three orthogonal assays—Intact Mass Spectrometry, Activity-Based Protein Profiling (ABPP), and Jump Dilution—to definitively confirm its covalent mechanism.

Mechanism of Action & Warhead Comparison

The mechanism of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide relies on proximity-driven reactivity. Once the non-covalent scaffold (the carbamoylmethoxy-phenyl moiety) anchors the molecule in the target's binding pocket, the α -chloroacetamide warhead is positioned adjacent to a deprotonated cysteine thiolate. This triggers a classic bimolecular nucleophilic substitution (S N​ 2), displacing the chloride ion and yielding an irreversible thioether adduct[1].

G Cys Target Protein (Cys-SH) Deprot Deprotonation (Cys-S⁻) Cys->Deprot pH 7.4 SN2 SN2 Nucleophilic Attack Deprot->SN2 Inhibitor N-{[4-(carbamoylmethoxy)phenyl]methyl} -2-chloroacetamide Inhibitor->SN2 Adduct Irreversible Covalent Adduct (-HCl) SN2->Adduct

S_N2 reaction pathway of chloroacetamide covalent modification.

Comparison Guide: Covalent Warhead Alternatives

When designing a covalent assay, selecting the appropriate warhead is a delicate balance between intrinsic reactivity and proteome-wide selectivity[2]. The table below objectively compares the chloroacetamide warhead of our target product against common alternatives.

Warhead AlternativeReaction MechanismIntrinsic ReactivitySelectivity ProfileBest Application
Chloroacetamide (Product)S N​ 2 SubstitutionHighModerate (Proximity-driven)FBDD, mapping novel reactive cysteines[2].
Acrylamide Michael AdditionModerateHighLate-stage targeted covalent drugs (e.g., Osimertinib)[1].
Fluoroacetamide S N​ 2 SubstitutionLowVery HighTargeting highly nucleophilic microenvironments[1].
Propiolamide Michael AdditionVery HighLowBroad-spectrum activity profiling and tool probes[3].

Scientific Insight: Chloroacetamides are inherently more reactive than acrylamides, making them superior for initial fragment screening where non-covalent binding affinity is weak. However, this higher reactivity necessitates rigorous orthogonal validation to rule out non-specific proteome labeling[2].

Orthogonal Assay Protocols for Mechanism Confirmation

To build a self-validating data package, we must prove three distinct causal relationships:

  • Direct Modification: The compound forms a 1:1 structural adduct with the isolated target.

  • Target Engagement in situ: The compound selectively engages the target in a complex biological matrix.

  • Irreversibility: The binding cannot be reversed by shifting equilibrium dynamics.

Assay 1: Intact Protein Mass Spectrometry (LC-MS)

Causality: Intact MS provides direct, label-free confirmation of the covalent bond. By analyzing the intact protein, we can observe a discrete mass shift corresponding to the molecular weight of the inhibitor minus the chloride leaving group (+220.2 Da). This confirms a 1:1 binding stoichiometry and rules out non-specific multi-site alkylation[4].

Step-by-Step Protocol:

  • Incubation: Dilute the purified recombinant target protein to 5 µM in a mass-spectrometry-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4). Add 50 µM of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide (10x molar excess). Prepare a parallel DMSO vehicle control[3].

  • Reaction Time: Incubate the mixture at 25°C for 2 hours.

  • Desalting: Remove unreacted compound and buffer salts using a high-throughput online SPE trap cartridge (e.g., C4 micro trap) to prevent ion suppression during electrospray ionization (ESI)[5].

  • Data Acquisition: Inject the sample into an ESI-TOF mass spectrometer. Acquire data in positive ionization mode (m/z 500–3000)[5].

  • Deconvolution: Process the multiply-charged spectra using deconvolution software (e.g., ProSight Native) to obtain the neutral monoisotopic mass[6]. A successful mechanism is confirmed by a +220.2 Da shift relative to the DMSO control.

Assay 2: Competitive Activity-Based Protein Profiling (ABPP)

Causality: While MS proves the compound can bind covalently in a purified system, competitive ABPP proves it does bind the specific active-site cysteine in a native proteome. If the chloroacetamide irreversibly occupies the target cysteine, a subsequently added broad-spectrum reactivity probe (like Iodoacetamide-alkyne) will be sterically blocked from labeling that site, resulting in a quantifiable loss of signal[7].

G Lysate Native Proteome Lysate Treat Compound Pre-treatment Lysate->Treat 1h, 37°C Probe IA-Alkyne Probe Labeling Treat->Probe Compete Click CuAAC Click Chemistry Probe->Click Tagging Readout SDS-PAGE / Fluorescence Click->Readout Analysis

Workflow for competitive Activity-Based Protein Profiling (ABPP).

Step-by-Step Protocol:

  • Proteome Preparation: Extract native proteome lysate (e.g., K562 cells) and normalize protein concentration to 2 mg/mL in PBS. Crucial: Do not add reducing agents like DTT or β -mercaptoethanol, as they will directly react with and neutralize the chloroacetamide warhead[8].

  • Compound Pre-treatment: Treat the lysate with vehicle (DMSO) or 10 µM of the chloroacetamide compound for 1 hour at 37°C.

  • Probe Labeling: Add 100 µM of Iodoacetamide-alkyne (IA-alkyne) probe to all samples. Incubate for 1 hour in the dark to label all residual, unreacted cysteines[7].

  • Click Chemistry (CuAAC): Add a click chemistry master mix (1 mM TCEP, 100 µM TBTA ligand, 1 mM CuSO 4​ , and 50 µM Rhodamine-azide) to conjugate a fluorophore to the alkyne handle[9]. React for 1 hour at room temperature.

  • Readout: Resolve the proteome via SDS-PAGE and image using a flatbed fluorescence scanner. Target engagement is confirmed by a dose-dependent reduction in the fluorescent band corresponding to the target protein[10].

Assay 3: Jump Dilution Reversibility Assay

Causality: High-affinity non-covalent inhibitors can mimic covalent inhibitors in standard biochemical assays. The jump dilution assay forces a massive shift in equilibrium. A non-covalent complex will dissociate to re-establish equilibrium, restoring enzyme activity. An irreversible covalent bond will remain intact, permanently neutralizing the enzyme[11].

Step-by-Step Protocol:

  • Pre-incubation: Incubate the target enzyme (e.g., 100 nM) with the chloroacetamide compound at 10× its established IC 50​ concentration for 1 hour to ensure complete complex formation[11].

  • Jump Dilution: Rapidly dilute the enzyme-inhibitor mixture 100-fold into a reaction buffer containing a saturating concentration of the enzyme's substrate. The final inhibitor concentration must be well below its IC 50​ .

  • Kinetic Monitoring: Continuously monitor product formation (e.g., via absorbance or fluorescence) over 2 hours.

  • Data Interpretation: Plot product formation versus time. A linear recovery of activity indicates a reversible non-covalent mechanism. A flatline (zero slope) definitively confirms an irreversible covalent mechanism[11].

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors. Eötvös Loránd University. Available at:[Link]

  • Chemoproteomic methods for covalent drug discovery. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Acrolein as an Alternative Broadly Reactive Activity-Based Probe for Activity-Based Protein Profiling of Cysteinome. ACS Publications. Available at:[Link]

  • High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors. ACS Publications. Available at:[Link]

  • Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots. Nomura Research Group. Available at:[Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. Available at:[Link]

  • High-throughput antibody screening from complex matrices using intact protein electrospray mass spectrometry. PNAS. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide

This document provides essential safety protocols and operational guidance for the handling and disposal of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide. Given the limited availability of a comprehensive Safe...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide synthesizes data from structurally related molecules, primarily 2-chloroacetamide, to establish a robust safety framework. The core hazard is associated with the chloroacetamide functional group , a reactive electrophile known to be an alkylating agent.[1][2] Therefore, this compound must be handled with a high degree of caution, assuming it possesses significant potential health risks.

Hazard Assessment: Understanding the Risks

The primary hazards of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide are inferred from the known toxicology of its core functional group, chloroacetamide. Alkylating agents can pose significant health risks, and it is prudent to treat this compound as hazardous until proven otherwise.

Potential HazardClassification CategoryRationale and Potential EffectsSupporting Sources
Acute Oral Toxicity Category 3The chloroacetamide moiety is classified as toxic if swallowed.[3][4] Ingestion can lead to severe health complications or be fatal.[3][4]
Skin Sensitization Category 1May cause an allergic skin reaction upon contact.[3][4] Repeated exposure can increase the severity of the allergic response.[3][4]
Reproductive Toxicity Category 2Suspected of damaging fertility or the unborn child.[3][4] This is a common characteristic of alkylating agents which can interfere with cellular processes.[3][4]
Skin & Eye Irritation Category 2Expected to cause skin irritation and serious eye irritation.[5] Direct contact can lead to redness, pain, and potential damage.[5][6]
Environmental Hazard Not Classified (Assume Hazardous)Chloroacetamide itself is considered harmful to aquatic life.[7] To prevent environmental contamination, this compound should not be released into drains or waterways.[3][8][3][7][8]

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final line of defense. According to the Occupational Safety and Health Administration (OSHA), a comprehensive safety plan prioritizes engineering and administrative controls to minimize exposure risk.[9]

cluster_0 Hierarchy of Controls for Chemical Handling cluster_1 Practical Implementation Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a Less Hazardous Chemical) Engineering Engineering Controls (Isolate People from the Hazard) Substitution->Engineering Most Effective Admin Administrative Controls (Change How People Work) Engineering->Admin Hood Certified Chemical Fume Hood Engineering->Hood PPE Personal Protective Equipment (PPE) (Protect the Worker) Admin->PPE Least Effective SOP Standard Operating Procedures (SOPs) & Designated Work Areas Admin->SOP Equipment Full PPE Protocol (Gloves, Gown, Goggles, etc.) PPE->Equipment Hood->SOP SOP->Equipment

Caption: The Hierarchy of Controls prioritizes engineering solutions over reliance on PPE.

Core PPE Requirements: Your Last Line of Defense

When engineering and administrative controls are in place, the following PPE is mandatory for all procedures involving N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide.

  • Respiratory Protection :

    • Requirement : A NIOSH-approved N95 respirator or higher should be used when handling the solid compound outside of a fume hood or if there is any risk of aerosolization.[10][11]

    • Rationale : The primary risk from the solid form is the inhalation of fine dust particles. Chloroacetamides can cause respiratory irritation.[5] All weighing and solution preparation should be conducted within a certified chemical fume hood to minimize this risk.[1]

  • Eye and Face Protection :

    • Requirement : Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[12] A full-face shield must be worn over the goggles during procedures with a high risk of splashes, such as transferring solutions or handling larger quantities.[1][13]

    • Rationale : This compound is presumed to be a serious eye irritant.[5] Goggles provide a seal around the eyes to protect against dust, splashes, and vapors. A face shield offers a secondary barrier for the entire face.

  • Hand Protection :

    • Requirement : Double-gloving with chemically resistant gloves is required. Nitrile gloves are a suitable choice.[1][2] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.

    • Rationale : The chloroacetamide group can cause an allergic skin reaction.[3][4] Double-gloving minimizes the risk of exposure from a single glove failure. Gloves must be inspected for tears or holes before use and should be changed immediately if contamination is suspected, or at regular intervals during prolonged handling.[14]

  • Body Protection :

    • Requirement : A chemically resistant laboratory coat or gown, preferably with a closed front and knitted cuffs, is required.[12] For procedures with a higher risk of spillage, a polyethylene-coated, impermeable gown is recommended.[11]

    • Rationale : Standard cotton lab coats can absorb chemical spills, holding the hazardous material against the skin. A chemically resistant or impermeable gown provides a more effective barrier, preventing skin contact.[11]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation : Before handling, designate a specific work area, preferably within a chemical fume hood.[15] Ensure a chemical spill kit and emergency eyewash/shower station are accessible.

  • Donning PPE : Put on all required PPE in the correct order: gown, respirator (if needed), face shield/goggles, and finally, two pairs of gloves.[10]

  • Weighing and Transfer : Conduct all handling of the solid compound within a chemical fume hood to contain dust.[7] Use non-sparking tools and handle the material gently to avoid creating airborne dust.[8]

  • Solution Preparation : When dissolving the compound, add the solid slowly to the solvent to avoid splashing. Keep the container covered as much as possible.

  • Post-Handling : After the procedure is complete, decontaminate all surfaces and glassware.

  • Doffing PPE : Remove PPE carefully to avoid self-contamination. Remove gloves first using a proper technique (without touching the outer surface), followed by the gown, face/eye protection, and respirator.[14] Wash hands thoroughly with soap and water after removing all PPE.[5]

Spill Management
  • Evacuate : Immediately alert others and evacuate the immediate spill area.[1]

  • Ventilate : Ensure the area is well-ventilated, typically by ensuring the fume hood is operating correctly.[1]

  • Contain : Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand.[1] Do not use combustible materials like paper towels.

  • Clean-Up : Carefully sweep the absorbed material into a designated, sealable container for hazardous waste.[8] Do not create dust.[7]

  • Decontaminate : Clean the spill area thoroughly with a suitable decontaminating agent, followed by soap and water.

  • Dispose : Label the waste container clearly and dispose of it according to your institution's hazardous waste procedures.[8]

Waste Disposal Plan
  • Solid Waste : All solid waste contaminated with the compound (e.g., used gloves, absorbent materials, contaminated weighing paper) must be placed in a clearly labeled, sealed hazardous waste container.[7]

  • Liquid Waste : Unused solutions or liquid waste containing the compound should be collected in a designated, sealed container for halogenated organic waste. Do not pour this chemical down the drain.[3]

  • Disposal Method : All waste must be disposed of through a licensed professional waste disposal service, typically via chemical incineration.[7] Follow all federal, state, and local regulations for hazardous waste disposal.[1][8]

Emergency First Aid Measures

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][14]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention, especially if irritation or a rash develops.[1][12]

  • Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][14]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][14]

References

  • A Comprehensive Technical Guide to the Safe Handling of Chloroacetamido-C4-NHBoc. Benchchem.
  • OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf - NIH. (2022, October 5).
  • OSHA Hazard Communication Standard and OSHA Guidelines - CDC.
  • OSHA Rules for Chemical Hazards - DuraLabel Resources. (2026, March 11).
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Proper Disposal of N-(3-azidophenyl)-2-chloroacetamide: A Comprehensive Guide - Benchchem.
  • HazCom Standard: a Guide to OSHA's HCS Compliance - Brady Corporation.
  • Chloroacetamide - Safety Data Sheet - ChemicalBook.
  • Safety Data Sheet: 2-chloroacetamide - Chemos GmbH&Co.KG.
  • 2-Chloroacetamide - Eurofins.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12).
  • SAFETY DATA SHEET - Fisher Scientific.
  • 2 - SAFETY DATA SHEET.
  • Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals - PMC. (2025, October 8).
  • Comprehensive Chemotherapy Safety Guidelines: Protecting Patients, Staff, and Caregivers. (2025, July 2).
  • 5 Things You Need to Know About Protecting Yourself from Chemotherapy Drugs.
  • Which PPE is required to be worn during chemotherapy compounding?.
  • Safety Data Sheet - Aaronchem. (2025, August 9).
  • [Examination of Measures for Preventing Exposure in Nurses Who Handle Cyclophosphamide] - PubMed. (2015, December 15).
  • MSDS of N-methyl-2-chloroacetamide. (2025, April 11).
  • N-(4-Chlorophenyl)-2-chloroacetamide SDS, 3289-75-6 Safety Data Sheets - ECHEMI.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide
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